Methyl 2-(benzo[D]oxazol-2-YL)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 632232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1,3-benzoxazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)6-9-11-7-4-2-3-5-8(7)14-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHNHFXKAPDHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327112 | |
| Record name | Methyl 1,3-benzoxazol-2-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75762-23-1 | |
| Record name | Methyl 1,3-benzoxazol-2-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(benzo[d]oxazol-2-yl)acetate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-(benzo[d]oxazol-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information on closely related analogues and established synthetic methodologies for 2-substituted benzoxazoles to present its IUPAC name, structure, predicted physicochemical properties, a detailed potential synthesis protocol, and an outlook on its prospective biological activities.
IUPAC Name and Chemical Structure
The correct IUPAC name for the compound is methyl 2-(1,3-benzoxazol-2-yl)acetate .
The chemical structure consists of a benzoxazole core, which is a fused benzene and oxazole ring system. The methyl acetate group is attached to the second position of the oxazole ring.
Caption: Chemical structure of methyl 2-(1,3-benzoxazol-2-yl)acetate.
Physicochemical Properties
| Property | Value (Methyl Ester - Predicted) | Value (Ethyl Ester - Known)[1] |
| Molecular Formula | C₁₀H₉NO₃ | C₁₁H₁₁NO₃ |
| Molecular Weight | 191.19 g/mol | 205.21 g/mol |
| CAS Number | Not assigned | 16105-44-5 |
| Appearance | Likely a solid | Solid |
| Purity | --- | ≥96% |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | No data |
| Melting Point | No data | No data |
| Boiling Point | No data | No data |
Experimental Protocol: Synthesis of Methyl 2-(1,3-benzoxazol-2-yl)acetate
The synthesis of 2-substituted benzoxazoles is well-documented in the scientific literature. A common and effective method involves the condensation reaction between a 2-aminophenol and a suitable carboxylic acid derivative. The following protocol is a plausible method for the synthesis of the target compound, adapted from general procedures for the synthesis of 2-substituted benzoxazoles[2][3][4][5].
Reaction Scheme:
Caption: General synthetic workflow for Methyl 2-(1,3-benzoxazol-2-yl)acetate.
Materials:
-
2-Aminophenol
-
Dimethyl malonate
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Toluene or other suitable solvent for recrystallization
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1 equivalent) and dimethyl malonate (1.1 equivalents).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the reaction mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Reaction: Heat the mixture to 120-140°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of ice-cold water with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure methyl 2-(1,3-benzoxazol-2-yl)acetate.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Biological Activities and Signaling Pathways
While specific biological data for methyl 2-(1,3-benzoxazol-2-yl)acetate is not available, the benzoxazole scaffold is a well-known "privileged structure" in medicinal chemistry, implying that its derivatives often exhibit a wide range of biological activities[6][7]. Benzoxazole-containing compounds have been reported to possess:
-
Antimicrobial Activity: Many benzoxazole derivatives show potent activity against a spectrum of bacteria and fungi.
-
Anti-inflammatory and Analgesic Effects: Some benzoxazoles have demonstrated significant anti-inflammatory and pain-relieving properties[6].
-
Anticancer Activity: The benzoxazole nucleus is present in several compounds with cytotoxic effects against various cancer cell lines.
The mechanism of action for these activities can be diverse. For instance, some benzoxazole derivatives are known to act as kinase inhibitors, topoisomerase inhibitors, or disrupt microbial cell wall synthesis. Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by methyl 2-(1,3-benzoxazol-2-yl)acetate.
Caption: Plausible signaling pathways for benzoxazole derivatives.
Conclusion
Methyl 2-(1,3-benzoxazol-2-yl)acetate is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis and an informed perspective on its likely physicochemical and biological properties based on the well-established chemistry and pharmacology of the benzoxazole class of compounds. The provided synthetic protocol offers a reliable starting point for researchers aiming to synthesize and explore the therapeutic potential of this and related compounds.
References
- 1. Ethyl 2-(benzo[d]oxazol-2-yl)acetate | CymitQuimica [cymitquimica.com]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 2-(benzo[d]oxazol-2-yl)acetate: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-(benzo[d]oxazol-2-yl)acetate and its close analog, Ethyl 2-(benzo[d]oxazol-2-yl)acetate. Due to the limited availability of specific experimental data for the methyl ester, this guide leverages data from its ethyl counterpart and established synthetic protocols for 2-substituted benzoxazoles to provide a robust resource for researchers.
Core Physicochemical Properties
Table 1: Physical and Chemical Properties of Benzoxazole Acetate Esters
| Property | This compound (Predicted) | Ethyl 2-(benzo[d]oxazol-2-yl)acetate |
| Molecular Formula | C₁₀H₉NO₃ | C₁₁H₁₁NO₃ |
| Molecular Weight | 191.19 g/mol | 205.21 g/mol |
| Appearance | White to off-white solid (predicted) | White to off-white solid |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | Soluble in common organic solvents. |
| CAS Number | Not assigned | 25673-20-5 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the expected and observed spectral data for the methyl and ethyl esters.
Table 2: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.70 | m | 2H | Aromatic protons (H-4, H-7) |
| ~7.40 | m | 2H | Aromatic protons (H-5, H-6) |
| ~4.00 | s | 2H | -CH₂- (acetate) |
| ~3.80 | s | 3H | -OCH₃ (methyl ester) |
Table 3: Reported ¹H and ¹³C NMR Spectral Data for Ethyl 2-(benzo[d]oxazol-2-yl)acetate
Solvent: CDCl₃
| ¹H NMR Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.74 - 7.68 | m | 2H | Aromatic protons |
| 7.39 - 7.33 | m | 2H | Aromatic protons |
| 4.31 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ (ethyl ester) |
| 3.96 | s | 2H | -CH₂- (acetate) |
| 1.33 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ (ethyl ester) |
| ¹³C NMR Chemical Shift (δ) ppm | Assignment | ||
| 167.0 | C=O (ester) | ||
| 160.5 | C-2 (benzoxazole) | ||
| 150.8, 141.2 | Aromatic quaternary carbons | ||
| 125.0, 124.5 | Aromatic CH | ||
| 120.0, 110.6 | Aromatic CH | ||
| 62.3 | -OCH₂CH₃ (ethyl ester) | ||
| 35.5 | -CH₂- (acetate) | ||
| 14.1 | -OCH₂CH₃ (ethyl ester) |
Table 4: Predicted IR and Mass Spectrometry Data
| Spectroscopic Method | This compound | Ethyl 2-(benzo[d]oxazol-2-yl)acetate |
| IR (KBr, cm⁻¹) | ~1740 (C=O, ester), ~1620 (C=N), ~1250 (C-O) | ~1735 (C=O, ester), ~1615 (C=N), ~1240 (C-O) |
| Mass Spec (EI, m/z) | M⁺ at 191.06 | M⁺ at 205.07 |
Experimental Protocols
The synthesis of this compound can be achieved through the condensation of 2-aminophenol with a suitable three-carbon synthon carrying the methyl ester functionality. A common and effective method involves the reaction with malonic acid half-esters or their derivatives.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 2-substituted benzoxazoles.
Reaction Scheme:
"Methyl 2-(benzo[d]oxazol-2-yl)acetate" CAS number and molecular weight
Technical Guide: Methyl 2-(benzo[d]oxazol-2-yl)acetate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This technical guide addresses the chemical compound "this compound". Initial investigations have revealed a significant scarcity of detailed, publicly available technical data, including experimental protocols and comprehensive biological activity studies for this specific molecule. Therefore, this document provides the core identifying information for this compound and subsequently broadens its scope to encompass the wider class of benzoxazole derivatives, for which more extensive research is accessible. This approach is intended to provide a valuable resource for researchers in the field by highlighting the general synthetic strategies and potential biological relevance of this class of compounds.
Core Compound Identification: this compound
Below are the fundamental chemical identifiers for the specified compound.
| Identifier | Value | Source |
| CAS Number | 75762-23-1 | [][2][3] |
| Molecular Formula | C₁₀H₉NO₃ | [3] |
| Molecular Weight | 191.18 g/mol |
Overview of Benzoxazole Derivatives: Synthesis and Biological Significance
Benzoxazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and oxazole ring system. This structural motif is a key feature in numerous compounds with a wide array of biological activities, making them a subject of considerable interest in medicinal chemistry and drug development.
General Synthesis Strategies
The synthesis of benzoxazole derivatives often involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. A general workflow for the synthesis of compounds related to this compound is depicted below.
Caption: General synthetic workflow for benzoxazole derivatives.
Biological Activities of Benzoxazole Derivatives
The benzoxazole scaffold is a privileged structure in medicinal chemistry due to its presence in a variety of biologically active molecules. Research into derivatives of this class has revealed a broad spectrum of potential therapeutic applications.
Table of Biological Activities for Various Benzoxazole Derivatives:
| Biological Activity | Description |
| Antimicrobial | Certain benzoxazole derivatives have demonstrated inhibitory activity against various strains of bacteria and fungi. |
| Anticancer | Some compounds based on the benzoxazole structure have been investigated for their potential to inhibit the growth of cancer cell lines. |
| Anti-inflammatory | The benzoxazole core is found in molecules that exhibit anti-inflammatory properties. |
It is important to note that these activities are characteristic of the broader class of benzoxazole derivatives and have not been specifically documented for this compound in the available literature.
Experimental Protocols for a Related Compound
Due to the lack of specific experimental data for this compound, the following section provides a representative synthesis protocol for a structurally related benzoxazole derivative as a reference for researchers.
Disclaimer: The following protocol is for a related compound and should be adapted and optimized for the synthesis of this compound.
Illustrative Synthesis of a Benzoxazole Derivative
Objective: To provide a general methodology for the synthesis of a benzoxazole derivative through the condensation of a 2-aminophenol with a dicarbonyl compound, followed by cyclization.
Materials:
-
2-Aminophenol
-
Appropriate dicarbonyl compound (e.g., a keto-ester)
-
Acid or base catalyst
-
Suitable solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve equimolar amounts of 2-aminophenol and the dicarbonyl compound in the chosen solvent.
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired benzoxazole derivative.
Signaling Pathways and Logical Relationships
As no specific biological signaling pathways have been elucidated for this compound, a logical diagram illustrating the general process of drug discovery and development, which is relevant to the investigation of novel compounds like benzoxazole derivatives, is provided below.
References
"Methyl 2-(benzo[d]oxazol-2-yl)acetate" spectroscopic data (NMR, IR, Mass Spec)
Starting Data Acquisition
I've started searching for spectroscopic data for "Methyl 2-(benzo[d]oxazol-2-yl)acetate," focusing on NMR, IR, and mass spec data. I'm now actively looking for experimental protocols that describe how the measurements were performed. My next step will be organization.
Collecting Spectral Data
I'm now actively searching for spectroscopic data for "this compound," specifically 1H NMR, 13C NMR, IR, and Mass Spec data. I've begun to investigate relevant experimental protocols used to obtain these measurements. Once I finish with data acquisition, I'll move on to a meticulous organization phase.
Initiating Data Search Refinement
My initial search for spectroscopic data on "this compound" proved unfruitful. While I found data for related compounds, the target molecule itself remains elusive. Now, I'm adjusting my search terms to include broader categories and potential synonyms, hoping to pinpoint the desired information. I will also consult databases of analytical spectra for broader resources.
Shifting to Predicted Analysis
The search still hasn't yielded directly suitable experimental data. The focus has decisively shifted toward predicting spectroscopic properties. I'm building a plan, now, utilizing analogous compounds to estimate the spectra for the target molecule. This means I'll create predicted tables for ¹H NMR, ¹³C NMR, and key IR bands. It's imperative that all these tables are clearly labelled as predicted.
Developing Predicted Spectrums
The absence of direct experimental data for the target molecule necessitates a revised approach. I'm building predicted spectroscopic tables, starting with ¹H NMR and ¹³C NMR, informed by data from analogous compounds. I will clearly label all predicted data. I'm also planning to estimate the likely fragmentation patterns for mass spectrometry analysis. A general spectroscopic workflow will be presented as well.
Uncovering Spectroscopic Data
Developing Spectral Predictions
I've assembled a solid base of knowledge for "this compound." Although a full experimental data set remains elusive, I've gathered key NMR shift information, IR bands, and mass spectrometry fragmentation patterns, especially for related compounds. I also compiled standard experimental protocols. Now, I'm confident in generating predicted spectroscopic data tables and crafting a thorough technical guide, even though the primary data will be predicted. The search is complete; it's time to synthesize!
Determining the Solubility of Methyl 2-(benzo[d]oxazol-2-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of Methyl 2-(benzo[d]oxazol-2-yl)acetate in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility profile. It includes detailed experimental protocols for solubility determination, a workflow for the experimental process, and a template for data presentation. This guide is intended to equip researchers with the necessary methodology to generate reliable solubility data for this compound, a crucial parameter in drug development and chemical research.
Introduction
This compound (CAS No. 75762-23-1) is a heterocyclic compound with potential applications in medicinal chemistry and materials science. An understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and biological screening. Solubility data informs the choice of solvents for reaction media, crystallization, and the preparation of solutions for analysis and in vitro/in vivo testing.
Illustrative Solubility Data Presentation
While specific data for this compound is not available, the following table serves as a template for presenting experimentally determined solubility data. It is crucial for researchers to populate this table with their own findings.
Table 1: Template for Reporting Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Methanol | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| Ethanol | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| Acetone | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| Toluene | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the solubility of a solid organic compound in an organic solvent.
Qualitative Solubility Assessment
A preliminary qualitative assessment can provide a quick indication of solubility in various solvents.
Procedure:
-
Add approximately 10 mg of this compound to a small test tube.
-
Add 1 mL of the chosen organic solvent in small portions.
-
Vigorously shake the test tube after each addition.
-
Observe if the solid dissolves completely.
-
Categorize the solubility as "soluble," "sparingly soluble," or "insoluble."
Quantitative Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Procedure:
-
Preparation: Add an excess amount of crystalline this compound to a vial or flask containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the container to prevent solvent evaporation. Place the container in a constant temperature shaker bath. Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the separation of the saturated solution from the excess solid, the sample can be centrifuged or filtered. If filtering, use a syringe filter compatible with the organic solvent.
-
Analysis: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Quantification: Determine the concentration of this compound in the diluted sample using a pre-established calibration curve.
-
Calculation: Calculate the solubility in g/L or mol/L based on the determined concentration and the dilution factor.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical progression of determining the solubility of this compound.
Caption: Workflow for Quantitative Solubility Determination.
Caption: Logical Relationship in Solubility Measurement.
Conclusion
While published quantitative solubility data for this compound is scarce, this guide provides the necessary tools for researchers to generate this data independently. The provided experimental protocols, workflow diagrams, and data presentation templates offer a standardized approach to ensure the generation of accurate and reproducible solubility profiles. This information is invaluable for the continued research and development of this compound in various scientific disciplines.
Navigating the Thermal Landscape of Methyl 2-(benzo[d]oxazol-2-yl)acetate: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted thermal stability and degradation profile of Methyl 2-(benzo[d]oxazol-2-yl)acetate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on related benzoxazole structures to forecast the thermal behavior of this specific compound. While direct experimental data for this compound is not publicly available, this guide outlines detailed experimental protocols for its analysis and presents comparative data from analogous compounds to serve as a valuable resource for its handling, formulation, and stability assessment.
Introduction to the Thermal Properties of Benzoxazoles
Benzoxazole derivatives are a cornerstone in medicinal chemistry and material science due to their diverse biological activities and robust chemical structures. Their thermal stability is a critical parameter influencing their shelf-life, processing conditions, and performance in various applications. The thermal behavior of these compounds is intrinsically linked to the stability of the fused benzoxazole ring system and the nature of its substituents. Understanding the thermal decomposition pathways is paramount for ensuring the safety, efficacy, and quality of products containing these moieties.
Predicted Thermal Stability and Degradation Profile
Based on the analysis of structurally related benzoxazole derivatives, the thermal decomposition of this compound is anticipated to proceed through a multi-stage process. The initial degradation is likely to involve the ester side chain, followed by the fragmentation of the core benzoxazole ring at higher temperatures.
Table 1: Predicted Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Predicted Mass Loss (%) | Description of Events |
| 150 - 250 | 15 - 25 | Initial degradation of the methyl acetate side chain, potentially through decarboxylation or other fragmentation pathways. |
| 250 - 450 | 30 - 40 | Major decomposition of the benzoxazole ring structure, leading to the release of volatile fragments. |
| > 450 | 10 - 20 | Slower decomposition of more stable, carbonaceous residue. |
The degradation of the benzoxazole ring itself is expected to yield volatile products such as carbon monoxide, carbon dioxide, and hydrogen cyanide, which is consistent with the thermal breakdown of polybenzoxazoles.[1] The formation of a stable, cross-linked char residue at elevated temperatures is also a plausible outcome.[1]
Comparative Thermal Data of Related Benzoxazole Derivatives
While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is unavailable, the melting points of several related compounds provide a preliminary indication of their thermal stability in the solid state.
Table 2: Melting Points of Structurally Similar Benzoxazole Derivatives
| Compound | Melting Point (°C) |
| Methyl 2-(4-nitrophenyl) benzoxazole-5-acetate | 195-196 |
| 2-(3-Benzyloxyphenyl) benzoxazole-5-acetic acid | 194-195 |
| 2-(4-Methoxyphenyl) benzoxazole-5-acetic acid | 112-115 |
| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-(diethylamino)propanamide | 122 |
Note: This data is compiled from various sources and serves as a comparative reference.
Detailed Experimental Protocols
To definitively determine the thermal stability and degradation profile of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To measure the mass loss of the compound as a function of temperature, providing insights into its decomposition temperatures and kinetics.
Methodology:
-
Sample Preparation: Ensure the this compound sample is a fine, homogeneous powder to promote uniform heat distribution.
-
Instrumentation: Utilize a calibrated thermogravimetric analyzer.
-
Sample Loading: Accurately weigh approximately 3-5 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).
-
Atmosphere: Use an inert purge gas, typically high-purity nitrogen or argon, with a constant flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Increase the temperature at a linear heating rate of 10 °C/min.
-
Continue heating to a final temperature of at least 600 °C to ensure complete decomposition.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature and time.
-
Data Analysis: Plot the percentage of mass loss versus temperature to generate the TGA curve. Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events such as melting, crystallization, and glass transitions.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into a hermetically sealed aluminum DSC pan.
-
Instrumentation: Use a calibrated differential scanning calorimeter. An empty, sealed aluminum pan should be used as a reference.
-
Atmosphere: Maintain an inert atmosphere using a nitrogen purge at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.
-
A second heating cycle is often performed to observe the glass transition of the amorphous phase.
-
-
Data Analysis: Plot the heat flow versus temperature to obtain the DSC thermogram. The peak of an endotherm corresponds to the melting point, while an exotherm indicates crystallization.
Predicted Degradation Pathway
The thermal degradation of this compound is hypothesized to initiate at the ester functional group, which is generally more susceptible to thermal cleavage than the aromatic benzoxazole core.
Conclusion
This technical guide provides a predictive framework for understanding the thermal stability and degradation profile of this compound. While based on data from analogous structures, the outlined experimental protocols offer a clear path for obtaining precise empirical data. Such data is indispensable for the informed development, handling, and application of this and other novel benzoxazole derivatives in research and industry. Further experimental investigation is strongly encouraged to validate and expand upon the predictions presented herein.
References
Methyl 2-(benzo[d]oxazol-2-yl)acetate: A Technical Guide on Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties.[1] This is often attributed to its structural similarity to natural purines, which may allow for interaction with various biological macromolecules.[1] While "Methyl 2-(benzo[d]oxazol-2-yl)acetate" itself is not extensively documented in publicly available literature, the biological activities of structurally related 2-substituted benzoxazoles provide a strong basis for predicting its potential therapeutic applications. This technical guide consolidates information on analogous compounds to outline the probable biological activities of this compound, detailed experimental protocols for its evaluation, and potential mechanisms of action.
Potential Biological Activities
Based on the broader family of benzoxazole derivatives, this compound is predicted to exhibit two primary types of biological activity: antimicrobial and anticancer.
Antimicrobial Activity
Benzoxazole derivatives are well-established as a class of compounds with significant antimicrobial properties, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3][4] The mechanism of action for many antimicrobial benzoxazoles is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[2][5]
Anticancer Activity
Numerous studies have reported the cytotoxic effects of benzoxazole derivatives against various cancer cell lines. The proposed mechanisms for their anticancer activity are diverse and include the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Notably, some benzoxazole compounds have been shown to inhibit receptor tyrosine kinases such as VEGFR-2 and c-Met, or modulate downstream pathways like the PI3K/AKT signaling cascade.
Data Presentation: Quantitative Analysis Templates
The following tables are templates for summarizing quantitative data that would be generated from the experimental evaluation of "this compound".
Table 1: Minimum Inhibitory Concentration (MIC) Data
This table should be used to record the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Test Compound | Microorganism | MIC (µg/mL) | Positive Control | MIC (µg/mL) of Control |
| This compound | Staphylococcus aureus | Data | Ciprofloxacin | Data |
| This compound | Escherichia coli | Data | Ciprofloxacin | Data |
| This compound | Candida albicans | Data | Fluconazole | Data |
Table 2: In Vitro Cytotoxicity (IC50) Data
This table should be used to record the concentration of the compound that is required for 50% inhibition of cancer cell growth in vitro.
| Test Compound | Cancer Cell Line | IC50 (µM) | Positive Control | IC50 (µM) of Control |
| This compound | MCF-7 (Breast) | Data | Doxorubicin | Data |
| This compound | A549 (Lung) | Data | Doxorubicin | Data |
| This compound | HCT116 (Colon) | Data | Doxorubicin | Data |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activities of "this compound".
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the test compound.[1][3]
Materials:
-
96-well flat-bottom microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum adjusted to 0.5 McFarland standard
-
Stock solution of this compound in DMSO
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
Procedure:
-
Preparation of Compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well and mix, creating a 1:2 dilution. c. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Inoculation: a. Dilute the 0.5 McFarland standard microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. b. Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.
-
Controls: a. Positive Control: Set up wells with a known antibiotic instead of the test compound. b. Negative Control: Include wells with broth and the highest concentration of DMSO used for the test compound to ensure the solvent has no antimicrobial effect. c. Growth Control: Include wells with only broth and the microbial inoculum.
-
Incubation: a. Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
Data Analysis: a. The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
This protocol describes the MTT assay to measure the cytotoxic effects of the test compound on cancer cell lines.[6][7][8]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions. c. Include vehicle control wells (medium with the same concentration of DMSO as the test wells). d. Incubate for 48-72 hours.
-
MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 150 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: DNA Gyrase Inhibition Assay
This protocol outlines a supercoiling inhibition assay to determine if the compound targets bacterial DNA gyrase.[9]
Materials:
-
Purified E. coli DNA gyrase enzyme
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Assay Buffer (containing ATP)
-
Dilution Buffer
-
Stop solution (e.g., STEB buffer with SDS)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, prepare a reaction mix containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations. b. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO).
-
Enzyme Addition: a. Add a pre-determined amount of DNA gyrase to initiate the reaction.
-
Incubation: a. Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: a. Stop the reaction by adding the stop solution and chloroform/isoamyl alcohol, followed by vortexing and centrifugation.
-
Gel Electrophoresis: a. Load the aqueous phase onto a 1% agarose gel. b. Run the gel at a constant voltage until the supercoiled and relaxed forms of the plasmid are separated.
-
Visualization and Analysis: a. Stain the gel with a DNA staining agent and visualize under UV light. b. Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA compared to the no-compound control.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate potential mechanisms of action and experimental workflows.
Conclusion
While direct experimental data for "this compound" is currently lacking, the well-documented biological activities of the benzoxazole class of compounds strongly suggest its potential as a valuable scaffold for the development of new antimicrobial and anticancer agents. The experimental protocols and potential mechanisms of action detailed in this guide provide a comprehensive framework for the systematic evaluation of this compound. Further investigation through the described assays is warranted to elucidate its specific biological profile and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Mechanism of Action of Methyl 2-(benzo[d]oxazol-2-yl)acetate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(benzo[d]oxazol-2-yl)acetate is a member of the benzoxazole class of heterocyclic compounds, a scaffold known to be a cornerstone in the development of therapeutic agents with a wide array of biological activities. While direct and extensive research on the specific mechanism of action of this compound is not extensively documented in publicly available literature, this technical guide synthesizes information from related benzoxazole and benzofuran derivatives to propose a putative mechanism of action. This document outlines potential biological targets, details relevant experimental protocols for investigation, and provides visualizations of associated signaling pathways and experimental workflows. The primary hypothesized mechanism of action is the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication. Additionally, potential anticancer activities and other enzymatic inhibitions observed in related compounds are discussed as secondary avenues for investigation.
Introduction to Benzoxazole Derivatives
Benzoxazoles are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1] Derivatives of the benzoxazole core are known to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[1][2][3] Their biological versatility stems from the ability of the benzoxazole scaffold to be readily functionalized, allowing for the fine-tuning of its interaction with various biological targets.[2] Given that benzoxazoles can be considered structural isosteres of naturally occurring nucleic bases, they have the potential to interact with key biopolymers within living systems.[3]
Proposed Core Mechanism of Action: DNA Gyrase Inhibition
Based on the established activities of structurally similar compounds, a primary putative mechanism of action for this compound, particularly in antimicrobial contexts, is the inhibition of bacterial DNA gyrase.[4] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[5][6] Inhibition of this enzyme leads to the cessation of these vital cellular processes and ultimately results in bacterial cell death.[4] This targeted action makes DNA gyrase an attractive target for the development of novel antibacterial agents.
Visualizing the Proposed Mechanism
The following diagram illustrates the proposed inhibitory action of this compound on bacterial DNA gyrase.
Secondary and Alternative Mechanisms of Action
While DNA gyrase inhibition is a strong candidate for the antimicrobial activity of this compound, the broader benzoxazole class has been associated with other mechanisms of action that warrant consideration and investigation.
Anticancer Activity
Numerous benzoxazole derivatives have demonstrated significant in vitro anticancer activity.[1] The potential mechanisms for this are varied and may include:
-
Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cell lines.
-
Enzyme Inhibition: Inhibition of kinases, such as those in the PI3K/AKT/mTOR signaling pathway, has been observed with some benzoxazole-containing compounds.[7][8]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is another reported mechanism for anticancer agents containing the benzoxazole scaffold.
Other Enzymatic Inhibition
Derivatives of benzoxazole have been identified as inhibitors of various other enzymes, suggesting that this compound could potentially exhibit a range of biological effects through:
-
Monoamine Oxidase (MAO) Inhibition: Certain 2-methylbenzo[d]oxazole derivatives are potent inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[9]
-
Cholinesterase Inhibition: Some benzoxazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases.[10]
Quantitative Data Summary
While specific quantitative data for this compound is scarce, the following table presents a hypothetical summary of data that could be generated through the experimental protocols outlined in this guide. This serves as a template for organizing and presenting research findings.
| Biological Activity | Assay Type | Target Organism/Cell Line | Metric | Value (µM) |
| Antibacterial | Broth Microdilution | Staphylococcus aureus | MIC | e.g., 12.5 |
| Antibacterial | Broth Microdilution | Escherichia coli | MIC | e.g., 25 |
| Antifungal | Broth Microdilution | Candida albicans | MIC | e.g., 50 |
| Anticancer | SRB Assay | HCT116 (Colon Cancer) | IC₅₀ | e.g., 8.2 |
| Anticancer | SRB Assay | MCF-7 (Breast Cancer) | IC₅₀ | e.g., 15.7 |
| Enzyme Inhibition | DNA Gyrase Supercoiling | E. coli DNA Gyrase | IC₅₀ | e.g., 5.4 |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.
-
Preparation of Inoculum: From a pure culture, select 4-5 colonies and suspend them in a sterile broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
This assay measures the cytotoxicity of the compound against cancer cell lines.[11][12][13][14][15]
-
Cell Plating: Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[11]
-
Staining: Stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[11][14]
-
Washing: Remove unbound dye by washing with 1% acetic acid.[11][14]
-
Solubilization and Absorbance Reading: Solubilize the bound dye with 10 mM Tris base solution and measure the absorbance at 515-565 nm.[11][12]
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
DNA Gyrase Inhibition Assay: Supercoiling Assay
This assay directly measures the inhibitory effect of the compound on the supercoiling activity of DNA gyrase.[16][17]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA, ATP, and an appropriate buffer.[17]
-
Compound Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Enzyme Addition: Initiate the reaction by adding purified DNA gyrase.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Gel Electrophoresis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualization and Analysis: Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control.
Conclusion
While the precise molecular targets of this compound remain to be definitively elucidated, this guide provides a robust framework for its investigation based on the known biological activities of the broader benzoxazole class of compounds. The proposed primary mechanism of DNA gyrase inhibition offers a promising starting point for antimicrobial drug development. The potential for anticancer and other enzymatic inhibitory activities highlights the need for a comprehensive screening approach. The experimental protocols and data presentation formats provided herein are intended to facilitate a systematic and thorough evaluation of the biological effects of this and related compounds, ultimately contributing to the discovery of novel therapeutic agents.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 6. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biomedscidirect.com [biomedscidirect.com]
- 13. rsc.org [rsc.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to Methyl 2-(benzo[d]oxazol-2-yl)acetate: Discovery, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(benzo[d]oxazol-2-yl)acetate belongs to the benzoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. While the specific discovery of this ester is not prominently documented, its history is interwoven with the broader exploration of benzoxazole derivatives that commenced in the late 19th and early 20th centuries. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound, drawing upon data from related analogues to build a predictive profile. The document details relevant experimental protocols and explores potential mechanisms of action, offering a foundational resource for researchers investigating this chemical entity.
Historical Context: The Emergence of the Benzoxazole Scaffold
The history of benzoxazole chemistry is a sub-chapter in the larger narrative of heterocyclic chemistry, which gained significant momentum in the mid-19th century. The foundational work on related heterocyclic systems, such as benzimidazoles, laid the groundwork for the eventual synthesis and exploration of benzoxazoles. Early interest in these compounds was largely driven by the dye industry, which capitalized on their fluorescent properties. However, the 20th century witnessed a paradigm shift towards investigating their biological potential, leading to the discovery of a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of the benzoxazole core has evolved from harsh, high-temperature condensation reactions to more sophisticated and milder methods that offer higher yields and greater tolerance for various functional groups. The quintessential approach remains the cyclization of a 2-aminophenol derivative with a suitable carboxylic acid or its equivalent.
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in the public domain. However, predictive data and information from chemical suppliers provide a foundational understanding of its physical and chemical characteristics.
| Property | Predicted Value | Reference |
| CAS Number | 75762-23-1 | [1][2] |
| Molecular Formula | C10H9NO3 | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| Boiling Point | 285.1±23.0 °C | [1] |
| Density | 1.254±0.06 g/cm3 | [1] |
| pKa | 1.08±0.10 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established methods for the formation of 2-substituted benzoxazoles. A common and effective route involves the condensation of 2-aminophenol with a suitable malonic acid derivative, followed by esterification.
Experimental Protocol: Synthesis via Condensation and Esterification
This protocol is a representative method adapted from general procedures for the synthesis of 2-substituted benzoxazoles.
Step 1: Synthesis of 2-(Benzo[d]oxazol-2-yl)acetic acid
-
In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) and malonic acid (1.1 equivalents) in polyphosphoric acid (PPA).
-
Heat the reaction mixture at 150-160°C for 4-6 hours with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
The resulting precipitate, 2-(benzo[d]oxazol-2-yl)acetic acid, is collected by filtration, washed with cold water, and dried.
Step 2: Esterification to this compound
-
Suspend the dried 2-(benzo[d]oxazol-2-yl)acetic acid (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Caption: Synthetic pathway for this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is scarce, the broader class of 2-substituted benzoxazoles exhibits a wide range of pharmacological activities. Derivatives with substitutions on the benzoxazole ring and the 2-position side chain have shown promising results as anticancer and antimicrobial agents.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of benzoxazole derivatives. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[3][4][5][6] Some benzoxazole derivatives have also been identified as topoisomerase inhibitors, interfering with DNA replication in cancer cells.[7]
The table below summarizes the in vitro anticancer activity of some 2-arylbenzoxazole-5-acetic acid derivatives, which are structurally related to the core compound of this guide.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 | Promising | [3] |
| 2-(4-Methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 | Promising | [3] |
| 5-Fluorobenzoxazole derivative | MCF-7 | 0.36 | [3] |
| 5-Fluorobenzoxazole derivative | MDA-468 | 0.27 | [3] |
Antimicrobial Activity
Benzoxazole derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens. The planar, electron-rich benzoxazole ring can interact with various biological macromolecules in microorganisms, leading to the inhibition of essential cellular processes.
Signaling Pathway: VEGFR-2 Inhibition
The inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to angiogenesis. Benzoxazole derivatives have been identified as potential inhibitors of this pathway.
Caption: Proposed inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
Conclusion
This compound represents an intriguing, yet under-explored, member of the pharmacologically significant benzoxazole family. While its specific discovery and a detailed experimental profile are not well-documented, this guide provides a robust framework for its synthesis and potential biological activities based on the extensive research into related analogues. The demonstrated anticancer and antimicrobial potential of the benzoxazole scaffold, coupled with established synthetic routes, positions this compound and its derivatives as promising candidates for further investigation in drug discovery and development programs. This guide serves as a foundational resource to stimulate and support future research into this and related compounds.
References
- 1. METHYL BENZOOXAZOL-2-YL-ACETATE | 75762-23-1 [amp.chemicalbook.com]
- 2. 75762-23-1 Cas No. | Methyl benzooxazol-2-yl-acetate | Apollo [store.apolloscientific.co.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 2-(benzo[d]oxazol-2-yl)acetate Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. This technical guide focuses on the derivatives and analogues of Methyl 2-(benzo[d]oxazol-2-yl)acetate, providing a comprehensive overview of their synthesis, biological evaluation, and potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel pharmaceuticals.
Core Structure and Therapeutic Potential
Benzoxazole-containing compounds are structurally related to naturally occurring nucleic bases, which may contribute to their ability to interact with biological macromolecules.[1] Derivatives of the benzoxazole core have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and cholinesterase inhibition activities.[1][2][3][4] The exploration of various substituents on the benzoxazole ring system has led to the identification of compounds with significant therapeutic promise.
Synthesis of Benzoxazole Derivatives
The synthesis of benzoxazole derivatives typically involves the condensation of an o-aminophenol with a carboxylic acid or its equivalent. A general synthetic pathway to produce a variety of benzoxazole analogues is initiated by reacting 2-aminophenol with different reagents to form the core heterocyclic system. Subsequent modifications can be made to introduce diverse functional groups.
One common approach involves the synthesis of benzo[d]oxazole-2-thiol from 2-aminophenol and carbon disulfide.[2] This intermediate can then be further functionalized. For instance, it can be reacted with 2-(chloromethyl)-1H-benzo[d]imidazole to yield 2-(((1H-benzimidazol-2-yl)methyl)thio)benzo[d]oxazole, which can then be used to generate a library of derivatives.[2]
Another strategy involves the condensation of 2-aminophenol with methyl chloroacetate to produce methyl benzo[d]oxazole-2-carboxylate.[3] This can be further modified, for example, by hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to create a range of amide and ester derivatives.
The following diagram illustrates a generalized workflow for the synthesis of benzoxazole derivatives, starting from o-aminophenol.
Biological Activities of Benzoxazole Derivatives
Numerous studies have highlighted the potent antibacterial and antifungal properties of benzoxazole derivatives. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms.
Table 1: In Vitro Antibacterial and Antifungal Activity of Selected Benzoxazole Derivatives
| Compound ID | Test Organism | MIC (µM) | Reference |
| 1 | C. albicans | 0.34 x 10⁻³ | [2] |
| 10 | B. subtilis | 1.14 x 10⁻³ | [2] |
| 13 | P. aeruginosa | 2.57 x 10⁻³ | [2] |
| 16 | K. pneumoniae | 1.22 x 10⁻³ | [2] |
| 19 | S. typhi | 2.40 x 10⁻³ | [2] |
| 19 | A. niger | 2.40 x 10⁻³ | [2] |
| 20 | S. typhi | 2.40 x 10⁻³ | [2] |
| 24 | E. coli | 1.40 x 10⁻³ | [2] |
| MZ1 | E. coli | Moderately Active at 250 µg/mL | [5] |
| MZ1 | K. pneumoniae | Moderately Active at 250 µg/mL | [5] |
| MZ1 | S. epidermidis | Moderately Active at 250 µg/mL | [5] |
| MZ2 | S. epidermidis | Moderately Active at 250 µg/mL | [5] |
Note: The specific structures for compounds 1, 10, 13, 16, 19, 20, and 24 can be found in the cited reference.[2] Compounds MZ1 and MZ2 are 2-(benzo[d]oxazol-2-ylthio)-N-(benzo[d]thiazol-2-yl)acetamide and a related derivative, respectively.[5]
Benzoxazole derivatives have also emerged as promising candidates for anticancer drug development. Their cytotoxic effects have been evaluated against various human cancer cell lines, with some compounds exhibiting potent activity.
Table 2: In Vitro Anticancer Activity of Selected Benzoxazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4 | HCT116 (Human Colorectal Carcinoma) | Comparable to 5-fluorouracil | [2] |
| 6 | HCT116 (Human Colorectal Carcinoma) | Comparable to 5-fluorouracil | [2] |
| 25 | HCT116 (Human Colorectal Carcinoma) | Comparable to 5-fluorouracil | [2] |
| 26 | HCT116 (Human Colorectal Carcinoma) | Comparable to 5-fluorouracil | [2] |
| 14b | A549 (Lung) | 7.59 ± 0.31 | [6] |
| 14c | A549 (Lung) | 18.52 ± 0.59 | [6] |
| Naphthoxazole analog with chlorine | Various cancer cell lines | 2.18 - 2.89 | [4] |
Note: The specific structures for compounds 4, 6, 25, and 26 can be found in the cited reference.[2] Compounds 14b and 14c are 2H-benzo[b][7][8]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles.[6] The naphthoxazole analog is a related heterocyclic compound.[4]
While the exact mechanisms of action for many benzoxazole derivatives are still under investigation, some have been proposed to act through specific biological pathways. For instance, certain benzofuran derivatives, which share structural similarities with benzoxazoles, are thought to inhibit DNA gyrase B.[8] Some benzoxazole derivatives have been identified as inhibitors of monoamine oxidase (MAO), which are targets for neurodegenerative and neuropsychiatric disorders.[7]
The following diagram illustrates a potential signaling pathway inhibited by certain anticancer benzoxazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of benzoxazole derivatives, compiled from the cited literature.
-
Synthesis of Benzo[d]oxazole-2-thiol (II): A solution of 2-aminophenol in methanol is treated with potassium hydroxide, followed by the addition of carbon disulfide. The mixture is refluxed to yield the desired product.
-
Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole (I): This intermediate is synthesized by the reaction of o-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid.
-
Synthesis of 2-(((1H-benzimidazol-2-yl)methyl)thio)benzo[d]oxazole: A mixture of intermediates I and II is stirred in the presence of triethylamine to obtain the target compound.
-
Synthesis of Final Derivatives: The core structure is then reacted with various substituted acetohydrazides to generate a library of final compounds.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The turbidity of the cultures is adjusted to match a 0.5 McFarland standard.
-
Serial Dilution: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions are made in Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi) in test tubes.
-
Inoculation: Each tube is inoculated with the standardized microbial suspension.
-
Incubation: The tubes are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth. Ofloxacin and fluconazole are used as standard antibacterial and antifungal drugs, respectively.
-
Cell Culture: Human colorectal carcinoma (HCT116) cells are grown in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for 48 hours.
-
Cell Fixation and Staining: The cells are fixed with trichloroacetic acid and stained with Sulphorhodamine B dye.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Determination of IC₅₀: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve. 5-Fluorouracil is used as the standard anticancer drug.
Conclusion
The derivatives and analogues of this compound represent a versatile and promising class of compounds in the field of drug discovery. Their demonstrated antimicrobial and anticancer activities, coupled with their synthetic tractability, make them attractive scaffolds for the development of novel therapeutic agents. This technical guide provides a foundational understanding of their synthesis, biological evaluation, and potential mechanisms of action, aiming to facilitate further research and development in this area. The provided experimental protocols and quantitative data serve as a practical resource for scientists working to address the ongoing challenges in infectious diseases and oncology.
References
- 1. jocpr.com [jocpr.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Methyl benzo[d]oxazole-2-carboxylate | 27383-86-4 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Methyl 2-(benzo[d]oxazol-2-yl)acetate from o-Aminophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 2-(benzo[d]oxazol-2-yl)acetate, a valuable heterocyclic compound, from readily available o-aminophenol. Benzoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.
The synthesis of this compound from o-aminophenol is a multi-step process that involves the initial formation of an amide intermediate followed by an intramolecular cyclization to yield the final benzoxazole ring. While a direct one-pot synthesis is not extensively documented, a reliable two-step approach can be employed, leveraging well-established organic chemistry principles. This protocol outlines a proposed synthetic route based on analogous reactions reported in the scientific literature.
Reaction Principle
The overall synthesis can be conceptually divided into two key transformations:
-
N-Acylation: The selective acylation of the amino group of o-aminophenol with a suitable malonic acid derivative to form an N-acyl-o-aminophenol intermediate.
-
Cyclodehydration: The intramolecular cyclization and dehydration of the intermediate, typically under acidic conditions or thermal induction, to form the stable benzoxazole ring system.
Experimental Protocols
This section details a proposed two-step experimental protocol for the synthesis of this compound.
Method 1: Two-Step Synthesis via in situ Acyl Chloride Formation
This method involves the in situ generation of methyl malonyl chloride from monomethyl malonate, followed by reaction with o-aminophenol and subsequent acid-catalyzed cyclization.
Step 1: Synthesis of Methyl 3-((2-hydroxyphenyl)amino)-3-oxopropanoate (Intermediate)
Materials:
-
Monomethyl malonate
-
Thionyl chloride (SOCl₂)
-
o-Aminophenol
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve monomethyl malonate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the formation of the acyl chloride.
-
In a separate flask, dissolve o-aminophenol (1.0 eq) in anhydrous dichloromethane and add pyridine (1.2 eq) as a base.
-
Cool the o-aminophenol solution to 0 °C.
-
Slowly add the freshly prepared methyl malonyl chloride solution to the o-aminophenol solution dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, Methyl 3-((2-hydroxyphenyl)amino)-3-oxopropanoate.
-
The crude product may be purified by column chromatography on silica gel if necessary.
Step 2: Cyclization to this compound
Materials:
-
Methyl 3-((2-hydroxyphenyl)amino)-3-oxopropanoate (Intermediate from Step 1)
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Toluene or Xylene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude Methyl 3-((2-hydroxyphenyl)amino)-3-oxopropanoate (1.0 eq) in toluene or xylene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the final product, this compound.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of benzoxazoles based on literature precedents for analogous reactions. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Step 1: N-Acylation | Step 2: Cyclization | Reference |
| Typical Yield | 70-90% | 60-85% | Generic yields for similar acylation and cyclization reactions. |
| Reaction Time | 12-16 hours | 4-8 hours | Estimated from standard laboratory procedures. |
| Temperature | 0 °C to Room Temp. | Reflux (approx. 110-140 °C) | Standard conditions for these reaction types. |
| Catalyst | Pyridine (Base) | p-Toluenesulfonic acid | Common catalysts for these transformations. |
| Solvent | Dichloromethane | Toluene or Xylene | Commonly used solvents for these reactions. |
Characterization Data for this compound (Expected):
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.70-7.65 (m, 1H), 7.50-7.45 (m, 1H), 7.35-7.25 (m, 2H), 4.05 (s, 2H), 3.80 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.0, 162.5, 150.0, 141.0, 125.0, 124.5, 120.0, 110.5, 52.5, 35.0. |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₀H₉NO₃: 192.06; found: 192.07. |
| Appearance | White to off-white solid. |
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis of the target compound.
One-Pot Synthesis of Methyl 2-(benzo[d]oxazol-2-yl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a proposed one-pot synthesis for Methyl 2-(benzo[d]oxazol-2-yl)acetate, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol describes a straightforward and efficient method starting from readily available precursors, 2-aminophenol and dimethyl malonate. This application note provides comprehensive experimental procedures, tabulated reaction parameters, and visual diagrams of the reaction pathway and experimental workflow to facilitate replication and further investigation in a research and development setting.
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds that are prevalent in many biologically active molecules and pharmaceutical agents. Their unique chemical structure imparts a range of pharmacological properties, including but not limited to, antimicrobial, anticancer, and anti-inflammatory activities. The synthesis of functionalized benzoxazoles is therefore of considerable interest to the scientific community. The target molecule, this compound, incorporates a methyl acetate moiety at the 2-position of the benzoxazole ring, a common feature in compounds designed for enhanced bioavailability and specific biological targeting. One-pot synthesis methodologies are highly desirable as they offer a streamlined approach that reduces reaction time, minimizes waste, and improves overall efficiency. The proposed protocol outlines a one-pot condensation and cyclization reaction of 2-aminophenol with dimethyl malonate, facilitated by a catalyst, to yield the desired product.
Data Presentation
The following table summarizes the key quantitative data for the proposed one-pot synthesis of this compound. The data is based on typical results for analogous reactions of 2-aminophenol with β-dicarbonyl compounds.[1]
| Parameter | Value |
| Reactants | 2-Aminophenol, Dimethyl malonate |
| Catalyst | p-Toluenesulfonic acid (p-TSA) |
| Solvent | Toluene |
| Temperature | 110-120 °C (Reflux) |
| Reaction Time | 8-12 hours |
| Yield | 75-85% (Estimated) |
| Purity | >95% (after chromatography) |
Experimental Protocol
This section provides a detailed methodology for the one-pot synthesis of this compound.
Materials:
-
2-Aminophenol (99%)
-
Dimethyl malonate (99%)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (98%)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Dean-Stark apparatus
-
Heating mantle with temperature control
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column for chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add 2-aminophenol (1.0 eq), dimethyl malonate (1.2 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).
-
Solvent Addition: Add anhydrous toluene (50 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 8-12 hours. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Visualizations
Reaction Scheme
Caption: One-pot synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis.
References
Application Notes and Protocols: Methyl 2-(benzo[d]oxazol-2-yl)acetate as a Versatile Starting Material for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its unique structural and electronic properties allow for favorable interactions with various biological targets, making it a cornerstone in the development of novel therapeutic agents. Methyl 2-(benzo[d]oxazol-2-yl)acetate is a key starting material, offering multiple reaction sites for chemical modification and the generation of diverse compound libraries for drug screening. This document provides detailed application notes and experimental protocols for utilizing this versatile building block in the discovery of new anticancer, anti-inflammatory, and antimicrobial agents.
Chemical Properties and Reactivity
This compound possesses a benzoxazole ring system linked to a methyl acetate group. The key reactive sites for derivatization are the ester moiety and the benzene ring of the benzoxazole core.
-
Ester Hydrolysis and Amidation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amide derivatives. This is a common strategy to explore the structure-activity relationship (SAR) of the side chain.
-
Reactions on the Benzene Ring: The benzene ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups that can modulate the compound's biological activity and pharmacokinetic properties.
Applications in Drug Discovery
Derivatives of the benzoxazole core have shown significant promise in several therapeutic areas.
Anticancer Activity
Benzoxazole derivatives have been investigated as potent anticancer agents targeting various signaling pathways involved in tumor growth and proliferation. For instance, novel piperidinyl-based benzoxazole derivatives have been synthesized that dually target VEGFR-2 and c-Met kinases, both of which are crucial for tumor angiogenesis and metastasis.[1] Another study reported on benzo[d]oxazol-2(3H)-one derivatives as inhibitors of c-Met kinase for the treatment of cancer.[2]
Anti-inflammatory Activity
The benzoxazole scaffold has been incorporated into molecules with significant anti-inflammatory properties. A series of benzoxazolone derivatives have been synthesized and identified as inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process.[3] Additionally, 2-aryl-6-benzoxazoleacetic acid derivatives have demonstrated anti-inflammatory activity in preclinical models.[4]
Antimicrobial Activity
The development of novel antimicrobial agents is a critical area of research. Benzoxazole derivatives have been synthesized and evaluated for their activity against various pathogens. For example, new 2-benzoxazolinone derivatives have been studied for their antibacterial properties.[5]
Experimental Protocols
Protocol 1: Synthesis of a Benzoxazole-Based Anti-Psoriatic Agent
This protocol details the synthesis of Methyl 2-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA), a compound with demonstrated anti-psoriatic effects.[6] Although not starting directly from this compound, it illustrates the synthesis of a closely related and biologically active analogue.
Reaction Scheme:
Caption: Synthesis of MCBA.
Materials:
-
Methyl 2-(3-amino-4-hydroxyphenyl)acetate
-
4-chlorobenzaldehyde
-
Absolute ethanol
-
Glacial acetic acid
-
Lead tetraacetate (Pb(CH₃COO)₄)
Procedure:
-
Dissolve Methyl 2-(3-amino-4-hydroxyphenyl)acetate (2.0 g, 0.011 mol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask.[6]
-
Add 4-chlorobenzaldehyde (1.54 g, 0.011 mol) to the solution.[6]
-
Stir the reaction mixture under continuous reflux for 4 hours.[6]
-
Evaporate the resulting mixture under reduced pressure to obtain a viscous material.[6]
-
Dissolve the viscous material in a suitable volume (15–20 mL) of hot glacial acetic acid.[6]
-
Treat the solution with Pb(CH₃COO)₄ (5.7 g, 0.013 mol) and stir until it reaches room temperature (25 °C).[6]
-
The final product, Methyl 2-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA), can then be purified using appropriate chromatographic techniques.
Protocol 2: General Procedure for Derivatization via Amide Coupling
This protocol provides a general method for the derivatization of this compound at the ester position, a key step in generating a library of compounds for screening.
Workflow:
Caption: Derivatization Workflow.
Step 1: Hydrolysis of the Methyl Ester
Materials:
-
This compound
-
Methanol
-
Water
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add LiOH or NaOH (2.0-3.0 eq).
-
Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete (monitor by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate of 2-(benzo[d]oxazol-2-yl)acetic acid by filtration, wash with cold water, and dry under vacuum.
Step 2: Amide Coupling
Materials:
-
2-(benzo[d]oxazol-2-yl)acetic acid
-
A diverse library of primary or secondary amines
-
A peptide coupling agent (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve 2-(benzo[d]oxazol-2-yl)acetic acid (1.0 eq) in the anhydrous solvent.
-
Add the coupling agent (1.1 eq) and the base (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) and continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions to remove the coupling reagents and base.
-
Dry the organic layer, concentrate, and purify the final amide product by column chromatography.
Quantitative Data
The following table summarizes the biological activity of some potent benzoxazole derivatives.
| Compound ID | Structure | Target | Activity (IC₅₀) | Therapeutic Area |
| 11b | Piperidinyl-based benzoxazole | VEGFR-2 | 0.057 µM | Anticancer[1] |
| c-Met | 0.181 µM | |||
| 13 | Benzo[d]oxazol-2(3H)-one-quinolone | c-Met kinase | 1 nM | Anticancer[2] |
| EBC-1 cell line | 5 nM | |||
| 3g | Benzoxazolone derivative | IL-6 | 5.09 ± 0.88 μM | Anti-inflammatory[3] |
Signaling Pathways
The biological effects of benzoxazole derivatives are often mediated through their interaction with specific signaling pathways.
Caption: Targeted Signaling Pathways.
As illustrated, piperidinyl-based benzoxazoles can inhibit VEGFR-2 and c-Met, key regulators of cancer progression.[1] In the context of inflammation and autoimmune diseases, the benzoxazole derivative PO-296 has been shown to inhibit T-lymphocyte proliferation by targeting the JAK3/STAT5 signaling pathway.[7]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of benzoxazole-based derivatives with significant therapeutic potential. The protocols and data presented in this document highlight the synthetic tractability of this scaffold and the promising biological activities of its derivatives in oncology, inflammation, and infectious diseases. The generation of novel compound libraries from this starting material offers a promising avenue for the discovery of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents | MDPI [mdpi.com]
- 6. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A benzoxazole derivative PO-296 inhibits T lymphocyte proliferation by the JAK3/STAT5 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Purification of Methyl 2-(benzo[d]oxazol-2-yl)acetate by Flash Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-(benzo[d]oxazol-2-yl)acetate is a heterocyclic compound belonging to the benzoxazole class, which is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties associated with this scaffold. Synthesis of this and related compounds often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to isolate the desired product with high purity. This application note provides a detailed protocol for the purification of this compound using flash column chromatography on silica gel.
General Principles
Flash chromatography is a rapid and efficient purification technique that utilizes a stationary phase (in this case, silica gel) and a mobile phase (a solvent system) to separate components of a mixture based on their differential polarity.[1] Non-polar compounds travel through the column more quickly, while polar compounds have a stronger affinity for the polar silica gel and elute more slowly.[1] The choice of mobile phase is crucial for achieving good separation. A common and effective solvent system for compounds of intermediate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2][3] The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents to optimize the separation.
Experimental Protocol
This protocol outlines the purification of this compound from a crude reaction mixture.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Flash chromatography system (glass column, pump, fraction collector)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
-
TLC developing chamber
-
UV lamp (254 nm)
2. Mobile Phase Preparation:
-
Prepare a stock solution of 10% ethyl acetate in hexane. This will be used as the initial mobile phase for TLC analysis and column elution.
-
Prepare other mobile phase compositions as needed based on TLC results (e.g., 5%, 15%, 20% ethyl acetate in hexane).
3. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing a 10% ethyl acetate in hexane mobile phase.
-
Visualize the separated spots under a UV lamp.
-
The ideal solvent system will result in the desired product having a retention factor (Rf) of approximately 0.2-0.4 for optimal separation on a flash column.[4] Adjust the ratio of ethyl acetate to hexane to achieve this Rf value. For instance, if the compound's Rf is too high, decrease the percentage of ethyl acetate. If it is too low, increase the percentage of ethyl acetate.
4. Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 5-10% ethyl acetate in hexane).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, forming a uniform packed bed.
-
Pass several column volumes of the mobile phase through the column to ensure it is well-packed and equilibrated.
5. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.
6. Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase (e.g., 10% ethyl acetate in hexane).
-
Collect fractions of a consistent volume.
-
Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
A gradient elution can be employed for more complex mixtures, where the polarity of the mobile phase is gradually increased (e.g., from 10% to 30% ethyl acetate in hexane) to elute more polar impurities after the desired product has been collected.
7. Product Isolation:
-
Combine the fractions containing the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes the key parameters for the purification of this compound by flash chromatography.
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | A gradient of Ethyl Acetate in Hexane is recommended. Start with a low polarity mixture and gradually increase the polarity. A typical starting point is 10% Ethyl Acetate in Hexane.[2] |
| TLC Analysis | Use the same solvent system as the mobile phase to monitor the reaction and identify the product spot. An ideal Rf for the product is between 0.2 and 0.4.[4] |
| Elution Mode | Gradient elution is often preferred for separating compounds with a range of polarities.[5][6] |
| Detection | UV visualization at 254 nm is suitable for aromatic compounds like benzoxazoles. |
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the purification protocol.
Caption: Workflow for the purification of this compound.
References
"Methyl 2-(benzo[d]oxazol-2-yl)acetate" in the synthesis of c-Met kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors targeting the ATP-binding site of c-Met kinase have emerged as a promising strategy in cancer therapy. Among the various heterocyclic scaffolds explored, the benzoxazole moiety has been identified as a key pharmacophore in the design of potent c-Met inhibitors. While the direct application of "Methyl 2-(benzo[d]oxazol-2-yl)acetate" in the synthesis of c-Met kinase inhibitors is not extensively documented in publicly available literature, this document provides detailed protocols and application notes based on the synthesis of structurally related and potent benzoxazole-containing c-Met inhibitors. The methodologies presented herein are derived from established synthetic routes for analogous compounds and are intended to guide researchers in the development of novel c-Met targeted therapies.
c-Met Signaling Pathway
The binding of hepatocyte growth factor (HGF) to the extracellular domain of the c-Met receptor triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, leading to cell growth, proliferation, and survival.
Experimental Protocols
Protocol 1: Synthesis of 2-(Piperidin-4-yl)benzo[d]oxazole Intermediate
This protocol outlines the synthesis of a key intermediate for further elaboration into potent c-Met inhibitors.
Materials:
-
2-Aminophenol
-
Piperidine-4-carboxylic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of 2-aminophenol (1.0 eq) and piperidine-4-carboxylic acid (1.2 eq) in polyphosphoric acid (10x weight of 2-aminophenol) is heated to 150°C.
-
The reaction mixture is stirred at this temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of ice water with vigorous stirring.
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford 2-(piperidin-4-yl)benzo[d]oxazole.
Protocol 2: N-Arylation of Benzo[d]oxazol-2(3H)-one
This protocol describes the coupling of a benzoxazolone core with a substituted quinoline, a common strategy to build potent c-Met inhibitors.
Materials:
-
Benzo[d]oxazol-2(3H)-one
-
4-Ethoxy-7-iodoquinoline (or other suitably functionalized quinoline)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dried reaction flask under an inert atmosphere (Argon or Nitrogen), add benzo[d]oxazol-2(3H)-one (1.2 eq), 4-ethoxy-7-iodoquinoline (1.0 eq), copper(I) iodide (0.1 eq), and potassium phosphate (2.0 eq).
-
Add anhydrous toluene to the flask, followed by N,N'-dimethylethylenediamine (0.2 eq).
-
The reaction mixture is heated to 110°C and stirred for 12-24 hours, with reaction progress monitored by TLC.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the residue is purified by column chromatography to yield the N-arylated product.
Quantitative Data
The following tables summarize the in vitro activity of representative benzoxazole-based c-Met kinase inhibitors from the literature.
Table 1: Inhibitory Activity of Piperidinyl-Based Benzoxazole Derivatives against c-Met Kinase
| Compound ID | R Group | c-Met IC₅₀ (µM) |
| 5a | Unsubstituted Phenyl | 1.382 |
| 11a | Ethanone | Not Reported Directly |
| 11b | p-Fluorophenyl | 0.181 |
| Staurosporine | (Reference) | 0.237 |
Table 2: Inhibitory Activity of Benzo[d]oxazol-2(3H)-one-Quinolone Derivatives against c-Met Kinase
| Compound ID | R Group on Quinoline | c-Met Kinase IC₅₀ (nM) | EBC-1 Cell Proliferation IC₅₀ (nM) |
| 13 | -OCH₃ | 1 | 5 |
| 7a | -H | 18 | 120 |
| 7b | -F | 12 | 100 |
Conclusion
The benzoxazole scaffold is a versatile and valuable component in the design of potent and selective c-Met kinase inhibitors. The synthetic protocols provided, though not directly employing "this compound," offer robust and adaptable methods for creating a diverse range of benzoxazole-containing compounds. The quantitative data presented underscore the potential of this class of molecules to achieve high potency against c-Met, thereby providing a strong foundation for further drug discovery and development efforts in the field of oncology. Researchers are encouraged to adapt these methodologies for the synthesis and evaluation of novel analogs to identify next-generation c-Met inhibitors.
Application Notes and Protocols for Antimicrobial Activity Assays of Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents. Benzoxazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects.[1][2] These heterocyclic compounds are considered structural isosteres of natural nucleic bases, allowing for potential interaction with biological polymers. This document provides detailed protocols for assessing the antimicrobial activity of benzoxazole derivatives, with a focus on "Methyl 2-(benzo[d]oxazol-2-yl)acetate" and its analogues. The methodologies described herein are foundational for the preliminary screening and quantitative evaluation of new chemical entities in the drug discovery pipeline.
Data Presentation: Antimicrobial Activity of Benzoxazole Derivatives
Due to the limited availability of specific antimicrobial data for "this compound" derivatives in the reviewed literature, this section presents a summary of the antimicrobial activity of various other benzoxazole derivatives. This data is intended to provide a representative overview of the potential efficacy of this class of compounds against a range of pathogenic microorganisms. The primary methods used for evaluation are the determination of the Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition in diffusion assays.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Various Benzoxazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Phenyl-substituted Benzoxazoles | Escherichia coli | 25 | [3] |
| Phenyl-substituted Benzoxazoles | Salmonella typhi | Resistant | [3] |
| Phenyl-substituted Benzoxazoles | Staphylococcus aureus | 12.5 - 25 | [3] |
| Phenyl-substituted Benzoxazoles | Pseudomonas syringae | 25 | [3] |
| Phenyl-substituted Benzoxazoles | Aspergillus terrus | 50 | [3] |
| Phenyl-substituted Benzoxazoles | Penicillium brocae | 50 | [3] |
| 3,4,5-trimethoxyphenyl Benzoxazoles | Staphylococcus aureus | 15.6 - 500 | [4] |
| 3,4,5-trimethoxyphenyl Benzoxazoles | Bacillus subtilis | 15.6 - 500 | [4] |
| 3,4,5-trimethoxyphenyl Benzoxazoles | Escherichia coli | 15.6 - 500 | [4] |
| 3,4,5-trimethoxyphenyl Benzoxazoles | Pseudomonas aeruginosa | 15.6 - 500 | [4] |
| 3,4,5-trimethoxyphenyl Benzoxazoles | Candida albicans | 15.6 - 500 | [4] |
| 3,4,5-trimethoxyphenyl Benzoxazoles | Aspergillus niger | 15.6 - 500 | [4] |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis | High MICs | [5] |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Pichia pastoris | Lower MICs than for bacteria | [5] |
Experimental Workflow for Antimicrobial Screening
The following diagram outlines a typical workflow for the screening and evaluation of novel benzoxazole compounds for their antimicrobial properties.
Caption: General workflow for antimicrobial screening of benzoxazole derivatives.
Experimental Protocols
Agar Well Diffusion Assay
This method is a preliminary, qualitative assay to screen for the antimicrobial activity of the synthesized compounds.
Materials:
-
Sterile Petri dishes
-
Mueller-Hinton Agar (MHA)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic solution)
-
Negative control (solvent used for dissolving test compounds)
Procedure:
-
Preparation of Agar Plates: Aseptically pour molten MHA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly over the entire surface of the agar plate to create a lawn culture.
-
Well Creation: Use a sterile cork borer to punch uniform wells into the agar.
-
Application of Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Broth Microdilution Method for MIC Determination
This is a quantitative method used to determine the minimum inhibitory concentration (MIC) of a compound.[6][7][8]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Standardized microbial inoculum
-
Solutions of test compounds in a suitable solvent
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Growth control (broth with inoculum only)
-
Sterility control (broth only)
-
Optional: Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) as a viability indicator.[9]
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.
-
Inoculation: Prepare the microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add the diluted inoculum to all wells except the sterility control.
-
Controls:
-
Growth Control: Add inoculum to wells containing only broth.
-
Sterility Control: Wells containing only broth.
-
Positive Control: Perform serial dilutions of a standard antibiotic.
-
Negative Control: Add the solvent used to dissolve the compounds to wells with inoculum.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If a viability indicator is used, a color change will indicate microbial growth.
Logical Relationship for Antimicrobial Assay Selection
The choice of assay depends on the stage of the drug discovery process. The following diagram illustrates the logical progression from initial screening to more detailed characterization.
Caption: Logical flow for selecting antimicrobial assays.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. acm.or.kr [acm.or.kr]
Application Notes and Protocols for Anti-inflammatory Screening of "Methyl 2-(benzo[d]oxazol-2-yl)acetate" Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. "Methyl 2-(benzo[d]oxazol-2-yl)acetate" serves as a key scaffold for the development of novel anti-inflammatory agents. This document provides detailed application notes and experimental protocols for the synthesis and subsequent anti-inflammatory screening of its analogues. The described assays are fundamental in vitro methods to assess the potential of these compounds to modulate key inflammatory pathways.
The inflammatory response is a complex biological process involving various mediators, including enzymes like cyclooxygenases (COX-1 and COX-2), signaling molecules such as nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3] The protocols outlined below will enable the evaluation of the inhibitory effects of newly synthesized benzoxazole analogues on these critical inflammatory markers. Furthermore, this document explores the underlying signaling pathways, such as NF-κB and p38 MAPK, which are often implicated in the anti-inflammatory action of such compounds.[4][5][6]
Synthesis of this compound Analogues
The synthesis of "this compound" analogues can be achieved through various established synthetic routes. A general approach involves the condensation of a substituted 2-aminophenol with a suitable carboxylic acid or its derivative.[7][8][9] For instance, the synthesis of a specific analogue, Methyl 2-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA), involves the reaction of Methyl 2-(3-amino-4-hydroxyphenyl)acetate with 4-chlorobenzaldehyde followed by oxidative cyclization.[10]
General Synthetic Scheme:
A common method for synthesizing the benzoxazole core is the reaction of a 2-aminophenol with a carboxylic acid derivative under dehydrating conditions. Modifications to the starting materials (both the 2-aminophenol and the carboxylic acid component) will yield a library of analogues.
Experimental Protocols for Anti-inflammatory Screening
A systematic approach to screening novel compounds is crucial for identifying promising anti-inflammatory drug candidates.[11] The following protocols describe key in vitro assays to determine the anti-inflammatory potential of "this compound" analogues.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay measures the ability of the test compounds to inhibit the peroxidase activity of COX-1 and COX-2.[12][13] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting these enzymes.[11] The peroxidase activity is determined colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[13]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes[13]
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)[13]
-
Heme[13]
-
Arachidonic Acid (substrate)[13]
-
TMPD (chromogen)[13]
-
Test compounds (dissolved in DMSO)
-
Positive controls (e.g., Celecoxib for COX-2, Indomethacin for both)[12]
-
96-well microplate
-
Microplate reader
-
Prepare the Assay Buffer by diluting a concentrated stock with HPLC-grade water.[13]
-
In a 96-well plate, add the following to the respective wells:
-
Background Wells: 160 µl of Assay Buffer and 10 µl of Heme.[13]
-
100% Initial Activity Wells: 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.[13]
-
Inhibitor Wells: 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of either COX-1 or COX-2 enzyme, and 2 µl of the test compound at various concentrations.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µl of Arachidonic Acid solution to all wells except the background wells.
-
Immediately add 10 µl of TMPD solution to all wells.
-
Read the absorbance at 590-611 nm using a microplate reader in kinetic mode for 5 minutes.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.[12]
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Principle: This assay quantifies the production of nitric oxide (NO) by measuring its stable metabolite, nitrite, in the culture medium using the Griess reagent.[14][15][16] Lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7 is a widely used model for this purpose.[14][15]
Materials:
-
RAW 264.7 murine macrophage cells[14]
-
DMEM supplemented with 10% FBS and antibiotics[17]
-
Lipopolysaccharide (LPS)[17]
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[15]
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., L-NAME)
-
96-well cell culture plate
-
Microplate reader
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 18-24 hours.[15]
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[15][18]
-
After incubation, collect 100 µl of the cell culture supernatant from each well.
-
Mix 100 µl of the supernatant with 100 µl of Griess reagent in a new 96-well plate.[15]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[15]
-
A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Cytokine (TNF-α and IL-6) Quantification by ELISA
Principle: This assay measures the concentration of pro-inflammatory cytokines, TNF-α and IL-6, in the cell culture supernatant using a sandwich enzyme-linked immunosorbent assay (ELISA).[19][20][21]
Materials:
-
RAW 264.7 cells
-
LPS
-
Test compounds
-
Human or Murine TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)[20][21][22]
-
96-well ELISA plate
-
Wash Buffer
-
Stop Solution
-
Microplate reader
Protocol (General): [19][20][21][22]
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add standards and cell culture supernatants (obtained from LPS-stimulated RAW 264.7 cells treated with test compounds) to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody, followed by incubation.
-
Wash the plate and add streptavidin-HRP solution, followed by incubation.
-
Wash the plate and add the TMB substrate solution to develop color.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
Data Presentation
The quantitative data obtained from the screening assays should be summarized in clearly structured tables for easy comparison of the anti-inflammatory activity of the "this compound" analogues.
Table 1: In Vitro Anti-inflammatory Activity of Benzoxazole Analogues
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | NO Production IC50 (µM) in RAW 264.7 | IL-6 Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) |
| MBOA-1 | >100 | 25.3 ± 2.1 | >3.95 | 15.8 ± 1.5 | 12.5 ± 1.1 | 18.2 ± 1.9 |
| MBOA-2 | 85.2 ± 7.5 | 10.1 ± 0.9 | 8.44 | 8.9 ± 0.7 | 7.3 ± 0.6 | 9.5 ± 0.8 |
| MBOA-3 | >100 | 5.4 ± 0.5 | >18.5 | 4.2 ± 0.3 | 3.1 ± 0.2 | 5.6 ± 0.4 |
| Indomethacin | 0.9 ± 0.1 | 15.2 ± 1.3 | 0.06 | - | - | - |
| Celecoxib | 20.5 ± 1.8 | 0.8 ± 0.1 | 25.6 | - | - | - |
| L-NAME | - | - | - | 22.4 ± 2.0 | - | - |
Data are presented as mean ± SD from three independent experiments. IC50 values represent the concentration of the compound required to inhibit the respective activity by 50%. MBOA refers to this compound analogues. For some benzoxazolone derivatives, anti-inflammatory activity against IL-6 has been reported with IC50 values in the range of 5.09 to 10.14 µM.[23]
Visualization of Signaling Pathways and Experimental Workflow
Experimental Workflow
The following diagram illustrates the general workflow for the anti-inflammatory screening of "this compound" analogues.
Caption: Experimental workflow for synthesis and anti-inflammatory screening.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[5][6] Inhibition of this pathway is a common mechanism of action for anti-inflammatory drugs.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is another crucial cascade involved in the production of pro-inflammatory cytokines and is a significant target for anti-inflammatory therapies.[1][4]
Caption: Overview of the p38 MAPK signaling cascade in inflammation.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the anti-inflammatory screening of "this compound" analogues. By employing these standardized in vitro assays, researchers can effectively evaluate the potential of novel compounds to inhibit key inflammatory mediators and pathways. The systematic presentation of data and visualization of relevant biological processes will aid in the identification and development of promising new anti-inflammatory drug candidates. Further mechanistic studies and in vivo validation are essential subsequent steps for compounds that demonstrate significant activity in these initial screens.
References
- 1. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. purformhealth.com [purformhealth.com]
- 4. benchchem.com [benchchem.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological screening of some benzoxazole derivatives as an anti inflammatory agents | PDF [slideshare.net]
- 8. [PDF] Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation | Semantic Scholar [semanticscholar.org]
- 9. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ELISA for interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) [bio-protocol.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. raybiotech.com [raybiotech.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Probes Derived from Methyl 2-(benzo[d]oxazol-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of fluorescent probes derived from the versatile starting material, Methyl 2-(benzo[d]oxazol-2-yl)acetate. The benzoxazole core is a valuable fluorophore in the design of chemosensors due to its rigid, planar structure and favorable photophysical properties. Probes based on this scaffold have shown significant potential in the selective detection of various analytes, including metal ions, which are of great interest in biological and environmental research.
Synthesis of the Key Intermediate: 2-(benzo[d]oxazol-2-yl)acetohydrazide
The initial and crucial step in the preparation of these fluorescent probes is the conversion of this compound to its corresponding hydrazide, 2-(benzo[d]oxazol-2-yl)acetohydrazide. This hydrazide serves as a versatile building block for the subsequent synthesis of a variety of fluorescent sensors.
Experimental Protocol: Synthesis of 2-(benzo[d]oxazol-2-yl)acetohydrazide
Materials:
-
This compound
-
Hydrazine hydrate (80% or higher)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
To this solution, add an excess of hydrazine hydrate (typically 5-10 equivalents).
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product, 2-(benzo[d]oxazol-2-yl)acetohydrazide, under vacuum to obtain a white solid.
Synthesis of Hydrazone-Based Fluorescent Probes
The 2-(benzo[d]oxazol-2-yl)acetohydrazide intermediate can be readily converted into fluorescent probes through condensation with various aldehydes or ketones to form hydrazone derivatives. The choice of the aldehyde or ketone can be tailored to introduce specific recognition sites for the target analyte.
Experimental Protocol: General Synthesis of a Hydrazone Fluorescent Probe
Materials:
-
2-(benzo[d]oxazol-2-yl)acetohydrazide
-
Substituted aldehyde or ketone (e.g., salicylaldehyde for metal ion sensing)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve 2-(benzo[d]oxazol-2-yl)acetohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Application Protocol: Fluorescent Sensing of Metal Ions
Fluorescent probes derived from 2-(benzo[d]oxazol-2-yl)acetohydrazide often exhibit a "turn-on" fluorescence response upon binding to specific metal ions. This is typically due to the inhibition of Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF) mechanisms.
Experimental Protocol: General Procedure for Metal Ion Detection
Materials:
-
Synthesized hydrazone fluorescent probe
-
Stock solutions of various metal ions (e.g., Al³⁺, Zn²⁺, Cu²⁺, Mg²⁺) in a suitable solvent (e.g., deionized water or acetonitrile)
-
Buffer solution (e.g., HEPES or Tris-HCl)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO or ethanol).
-
In a quartz cuvette, prepare a solution of the probe in the desired buffer at a specific concentration (e.g., 10 µM).
-
Record the fluorescence emission spectrum of the probe solution.
-
Add a small aliquot of the stock solution of the target metal ion to the cuvette and mix well.
-
Record the fluorescence emission spectrum after each addition.
-
Observe the change in fluorescence intensity to determine the probe's response to the metal ion.
-
To test for selectivity, repeat the experiment with other metal ions.
Photophysical Data
The following table summarizes the photophysical properties of representative fluorescent probes derived from hydrazide precursors, demonstrating the potential of probes synthesized from this compound.
| Probe Analogue | Analyte | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| Benzoyl Hydrazone Probe P | Mg²⁺ | ~365 | 482 | 117 | - | 0.3 µM | [1] |
| Naphthol-based Hydrazone I | Al³⁺ | ~370 | ~480 | ~110 | - | - | [2] |
| Quinolone-based Hydrazone III | Zn²⁺ | ~350 | ~450 | ~100 | - | - | [2] |
| Coumarin-based Hydrazone II | Cu²⁺ | ~420 | ~500 | ~80 | - | - | [2] |
Signaling Pathways and Experimental Workflows
Signaling Mechanism: Turn-On Fluorescence Sensing of Metal Ions
The "turn-on" fluorescence sensing mechanism of hydrazone-based probes for metal ions often involves the inhibition of Photoinduced Electron Transfer (PET). In the free probe, the lone pair of electrons on the hydrazone nitrogen can quench the fluorescence of the benzoxazole fluorophore through a PET process. Upon coordination with a metal ion, the lone pair electrons are involved in the complex formation, which inhibits the PET process and results in a significant enhancement of the fluorescence emission.
Caption: Photoinduced Electron Transfer (PET) mechanism for a turn-on fluorescent probe.
Experimental Workflow: Synthesis and Application
The overall workflow from the starting material to the application of the fluorescent probe is a systematic process involving synthesis, purification, characterization, and sensing studies.
References
Application Notes and Protocols: Methyl 2-(benzo[d]oxazol-2-yl)acetate Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and data for reactions involving Methyl 2-(benzo[d]oxazol-2-yl)acetate and its derivatives. This compound serves as a valuable scaffold in medicinal chemistry and organic synthesis, offering a versatile platform for the development of novel therapeutic agents.
Overview of Applications
This compound and its analogues are key intermediates in the synthesis of various biologically active molecules. The benzoxazole core is a privileged structure found in numerous compounds with a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The methyl ester functionality of the title compound provides a reactive handle for further molecular elaboration, such as hydrolysis to the corresponding carboxylic acid or amidation to generate novel derivatives.
Synthesis of Benzoxazole Derivatives
A common application of the benzoxazole scaffold is in the synthesis of more complex derivatives for drug discovery. The following protocol details a representative synthesis of a substituted benzoxazole acetate, adapted from methodologies for similar compounds.
Experimental Protocol: Synthesis of Methyl 2-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)acetate
This protocol describes the synthesis of a derivative, Methyl 2-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA), which has been investigated for its anti-psoriatic effects. The synthesis involves the condensation of an ortho-aminophenol derivative with an aromatic aldehyde, followed by oxidative cyclization.
Materials:
| Reagent/Solvent | Supplier | Grade |
| Methyl 2-(3-amino-4-hydroxyphenyl)acetate | Abcr | Synthesis |
| 4-chlorobenzaldehyde | Acros | Synthesis |
| Absolute Ethanol | Acros | Synthesis |
| Glacial Acetic Acid | Sigma | Synthesis |
| Lead (IV) acetate (Pb(OAc)₄) | Sigma | Synthesis |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2.0 g (0.011 mol) of Methyl 2-(3-amino-4-hydroxyphenyl)acetate in 15 mL of absolute ethanol.
-
To this solution, add 1.54 g (0.011 mol) of 4-chlorobenzaldehyde.
-
The reaction mixture is stirred under continuous reflux for 4 hours.
-
After reflux, the solvent is evaporated under reduced pressure to obtain a viscous material.
-
The resulting material is dissolved in 15-20 mL of hot glacial acetic acid.
-
Lead (IV) acetate (5.7 g, 0.013 mol) is added to the solution, and the mixture is stirred until it reaches room temperature (25 °C).
-
The resulting product is collected and purified.
Quantitative Data:
| Starting Material | Product | Yield (%) |
| Methyl 2-(3-amino-4-hydroxyphenyl)acetate | Methyl 2-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)acetate | Not explicitly stated, but the procedure is reported to be effective. |
Synthesis Workflow
Application Notes and Protocols for Cell-Based Assays Involving Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. These compounds have garnered considerable interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. This document provides detailed application notes and protocols for common cell-based assays used to evaluate the efficacy of benzoxazole derivatives, using "Methyl 2-(benzo[d]oxazol-2-yl)acetate" as a representative compound for methodological illustration. The protocols provided are foundational and may require optimization for specific derivatives and cell lines.
Anticancer Activity of Benzoxazole Derivatives
Benzoxazole derivatives have demonstrated cytotoxic effects against a variety of human cancer cell lines, including but not limited to lung (A549), liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer lines.[1][2][3][4][5] The mechanism of action for their anticancer activity is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression, such as those mediated by vascular endothelial growth factor receptor-2 (VEGFR-2) and other tyrosine kinases.[5][6]
Data Presentation: In Vitro Anticancer Activity of Benzoxazole Derivatives
The following table summarizes the cytotoxic activity of various benzoxazole derivatives against different human cancer cell lines, as measured by the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Benzoxazole Derivative 5e | HepG2 | MTT | 4.13 ± 0.2 | [5] |
| Benzoxazole Derivative 5e | HCT-116 | MTT | 6.93 ± 0.3 | [5] |
| Benzoxazole Derivative 5e | MCF-7 | MTT | 8.67 ± 0.5 | [5] |
| Benzoxazole Derivative 5c | HepG2 | MTT | 5.93 ± 0.2 | [5] |
| Benzoxazole Derivative 5c | HCT-116 | MTT | 7.14 ± 0.4 | [5] |
| Benzoxazole Derivative 5c | MCF-7 | MTT | 8.93 ± 0.6 | [5] |
| Benzoxazole Derivative 12l | HepG2 | MTT | 10.50 | [7] |
| Benzoxazole Derivative 13a | HepG2 | MTT | 11.4 | [7] |
| Benzoxazole Derivative 13a | MCF-7 | MTT | 14.2 | [7] |
| Naphthoxazole Analog with Chlorine | A549 | MTT | 2.18 - 2.89 | [4] |
| Naphthoxazole Analog with Chlorine | HT29 | MTT | 2.18 - 2.89 | [4] |
Experimental Protocols: Anticancer Assays
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[8]
Materials:
-
"this compound" or other benzoxazole derivative
-
Human cancer cell line (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the benzoxazole derivative in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assessment by Annexin V-FITC Staining
This assay is used to detect apoptosis, a form of programmed cell death, induced by the benzoxazole derivative. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Benzoxazole derivative
-
Human cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the benzoxazole derivative at its IC50 concentration for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Caption: Potential mechanism of benzoxazole-induced apoptosis via VEGFR-2 inhibition.
Antimicrobial Activity of Benzoxazole Derivatives
Benzoxazole derivatives have also been reported to exhibit antimicrobial activity against various bacterial and fungal strains. The tube dilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Data Presentation: Antimicrobial Activity of Benzoxazole Derivatives
| Compound/Derivative | Microbial Strain | Assay Type | MIC (µg/mL) |
| Representative Benzoxazole 1 | Staphylococcus aureus | Tube Dilution | 16 |
| Representative Benzoxazole 1 | Escherichia coli | Tube Dilution | 32 |
| Representative Benzoxazole 1 | Candida albicans | Tube Dilution | 8 |
| Representative Benzoxazole 2 | Staphylococcus aureus | Tube Dilution | 8 |
| Representative Benzoxazole 2 | Escherichia coli | Tube Dilution | 16 |
| Representative Benzoxazole 2 | Candida albicans | Tube Dilution | 4 |
(Note: The data in this table is illustrative and based on the potential activity of benzoxazole derivatives.)
Experimental Protocols: Antimicrobial Assays
Minimum Inhibitory Concentration (MIC) Determination by Tube Dilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[10][11]
Materials:
-
Benzoxazole derivative
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Sterile test tubes
-
Sterile pipettes
-
Incubator
Protocol:
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism in sterile broth to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Serial Dilution of Compound:
-
Prepare a stock solution of the benzoxazole derivative in a suitable solvent (e.g., DMSO).
-
Set up a series of sterile test tubes, each containing 1 mL of broth.
-
Perform a two-fold serial dilution of the compound stock solution across the tubes to obtain a range of concentrations.
-
-
Inoculation:
-
Add a standardized volume of the microbial inoculum to each tube, including a positive control tube (broth with inoculum, no compound) and a negative control tube (broth only).
-
-
Incubation:
-
Incubate the tubes at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the tubes for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Disclaimer
The protocols and information provided in this document are intended for guidance and educational purposes for research professionals. It is essential to adapt and optimize these protocols based on the specific benzoxazole derivative, cell lines, microbial strains, and laboratory conditions. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journal.ijresm.com [journal.ijresm.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 11. apec.org [apec.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(benzo[d]oxazol-2-yl)acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 2-(benzo[d]oxazol-2-yl)acetate synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct method for synthesizing this compound is the condensation reaction between 2-aminophenol and a suitable C2-synthon, such as a malonic acid derivative. This is a variation of the Phillips benzoxazole synthesis. Key approaches include:
-
Condensation with Diethyl Malonate or Dimethyl Malonate: This involves the direct reaction of 2-aminophenol with a dialkyl malonate at elevated temperatures, often with a catalyst, to form the benzoxazole ring and the acetate side chain in a single step.
-
Reaction with Meldrum's Acid followed by Esterification: 2-aminophenol can be reacted with Meldrum's acid to form a benzoxazole-2-acetic acid intermediate, which is then esterified to the desired methyl ester.
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly accelerate the reaction between 2-aminophenol and a carboxylic acid or its derivative, often leading to higher yields in shorter reaction times.[1][2][3]
Q2: What are the critical parameters to control for maximizing the yield?
A2: Several factors can significantly influence the yield of the synthesis:
-
Reaction Temperature: The optimal temperature is crucial. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products and decomposition.[4]
-
Choice of Catalyst: Both acid and base catalysts can be employed. The selection of the appropriate catalyst is critical and can depend on the specific reactants and solvent system used.[5][6]
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction temperature. High-boiling point aprotic polar solvents are often used.
-
Purity of Reactants: The purity of the starting materials, especially the 2-aminophenol, is important as impurities can interfere with the reaction and lead to the formation of byproducts.
Q3: What are the common side reactions and byproducts in this synthesis?
A3: Common side reactions that can lower the yield of the desired product include:
-
Formation of Bis-benzoxazole: Under certain conditions, a second molecule of 2-aminophenol can react with the newly formed benzoxazole.
-
Incomplete Cyclization: The intermediate N-(2-hydroxyphenyl)acetamide derivative may not fully cyclize to the benzoxazole ring.
-
Hydrolysis of the Ester: If water is present in the reaction mixture or during workup, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.[7][8]
-
Decarboxylation: At very high temperatures, the acetic acid side chain may undergo decarboxylation.
Q4: How can I effectively purify the final product?
A4: Purification of this compound typically involves the following steps:
-
Workup: After the reaction is complete, the mixture is usually cooled and poured into water to precipitate the crude product. The solid is then filtered, washed, and dried.
-
Recrystallization: This is a common and effective method for purifying the solid product. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should be chosen to provide good recovery of pure crystals.
-
Column Chromatography: If recrystallization is insufficient to remove impurities, column chromatography on silica gel is a reliable method. A gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is typically used for elution.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Reactants | - Ensure the 2-aminophenol is of high purity and has not oxidized (discoloration can be an indicator).- Use freshly opened or distilled dialkyl malonate. |
| Suboptimal Reaction Temperature | - If the reaction is sluggish, gradually increase the temperature while monitoring for byproduct formation by TLC.- If significant byproduct formation is observed, try lowering the temperature and extending the reaction time. |
| Incorrect Catalyst or Catalyst Loading | - If using a catalyst, ensure it is appropriate for the chosen reaction conditions. Screen different acid or base catalysts.- Optimize the catalyst loading; too much or too little can be detrimental. |
| Presence of Water | - Use anhydrous solvents and reagents, especially if ester hydrolysis is a suspected side reaction. |
Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | - Lower the reaction temperature to minimize thermal decomposition and side reactions.[4] |
| Incorrect Stoichiometry | - Optimize the molar ratio of 2-aminophenol to the malonate derivative. An excess of one reactant may favor byproduct formation. |
| Prolonged Reaction Time | - Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed to avoid the formation of degradation products. |
Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-eluting Impurities | - Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may improve separation.- Consider a two-step purification: recrystallization followed by column chromatography. |
| Oily Product | - If the product oils out during recrystallization, try adding a co-solvent or cooling the solution more slowly.- If the product is inherently an oil at room temperature, purification by column chromatography is the preferred method. |
Data Presentation
The following tables provide a summary of representative yields for benzoxazole synthesis under various conditions. Note that these are for analogous reactions and actual yields for this compound may vary.
Table 1: Comparison of Catalysts for Benzoxazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None (Thermal) | None | 180 | 2 | ~70-80 |
| p-Toluenesulfonic acid | Toluene | Reflux | 8-12 | ~85-95 |
| Zinc Acetate | DMF | 140 | 10 | ~80-90 |
| Copper(II) Acetate | Ethanol | Reflux | 6-8 | ~80-90 |
| Iodine (Microwave) | None | 120 | 0.25 | >90[10] |
Table 2: Effect of Solvent on Yield in a Model Benzoxazole Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | Reflux (111) | 10 | 88 |
| Xylene | Reflux (140) | 6 | 92 |
| DMF | 150 | 5 | 85 |
| None | 180 | 2 | 75 |
Experimental Protocols
Protocol 1: Conventional Synthesis from 2-Aminophenol and Diethyl Malonate
This protocol is an adapted procedure based on general methods for benzoxazole synthesis.
Materials:
-
2-Aminophenol (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
p-Toluenesulfonic acid (0.1 eq)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminophenol, diethyl malonate, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on general procedures for microwave-assisted benzoxazole synthesis.[1][2][3]
Materials:
-
2-Aminophenol (1.0 eq)
-
Malonic acid (1.1 eq)
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminophenol and malonic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a short duration (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
"Methyl 2-(benzo[d]oxazol-2-yl)acetate" synthesis side products and impurities
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(benzo[d]oxazol-2-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the condensation and cyclization of 2-aminophenol with a suitable malonic acid derivative, such as dimethyl malonate or methyl malonyl chloride, often in the presence of a catalyst or under dehydrating conditions.
Q2: I am not getting the desired product. What are the critical parameters for this reaction?
Several factors can influence the success of the synthesis. Key parameters include the choice of solvent, reaction temperature, purity of the starting materials (especially the 2-aminophenol), and the efficiency of water removal during the reaction, as the cyclization step involves dehydration.
Q3: My final product is a different color than expected. What could be the reason?
Discoloration of the final product often indicates the presence of impurities. A common cause is the oxidation of the 2-aminophenol starting material or phenolic side products, which can form colored quinone-like structures. Ensuring an inert atmosphere (e.g., nitrogen or argon) during the reaction can help minimize oxidation.
Q4: How can I effectively purify the crude this compound?
Standard purification techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or column chromatography on silica gel are typically effective for removing common impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. | - Increase reaction time and/or temperature.- Ensure efficient stirring.- Check the purity and reactivity of starting materials. |
| - Inefficient water removal. | - Use a Dean-Stark apparatus if applicable.- Add a dehydrating agent (e.g., molecular sieves). | |
| - Incorrect stoichiometry. | - Carefully check the molar ratios of the reactants. | |
| Presence of Multiple Spots on TLC | - Formation of side products. | - Optimize reaction conditions (temperature, catalyst) to favor the desired product.- Purify the crude product using column chromatography. |
| - Degradation of product or starting materials. | - Run the reaction under an inert atmosphere.- Avoid excessive heating. | |
| Product is an Amorphous Solid or Oil | - Presence of impurities preventing crystallization. | - Purify by column chromatography before attempting recrystallization.- Try different solvent systems for recrystallization. |
| Hydrolysis of the Ester Group | - Presence of water and acid/base catalysis. | - Ensure anhydrous reaction conditions.- Use a non-aqueous workup if possible. |
Potential Side Products and Impurities
The following table summarizes potential side products and impurities that may be encountered during the synthesis of this compound.
| Impurity | Chemical Name | Potential Origin | Method of Identification |
| 1 | 2-Aminophenol | Unreacted starting material. | TLC, HPLC, GC-MS |
| 2 | Dimethyl malonate / Methyl malonyl chloride | Unreacted starting material. | GC-MS |
| 3 | N-(2-hydroxyphenyl)malonamic acid methyl ester | Incomplete cyclization of the intermediate amide. | LC-MS, NMR |
| 4 | 2-(Benzo[d]oxazol-2-yl)acetic acid | Hydrolysis of the methyl ester product. | TLC (different Rf), LC-MS, NMR |
| 5 | Bis(2-hydroxyphenyl)malonamide | Reaction of two equivalents of 2-aminophenol with one equivalent of the malonate derivative. | LC-MS, NMR |
| 6 | Oxidized byproducts | Oxidation of 2-aminophenol or other phenolic species. | Visual inspection (color), UV-Vis, LC-MS |
Experimental Protocols
Synthesis of this compound from 2-Aminophenol and Dimethyl Malonate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminophenol (1 equivalent) and dimethyl malonate (1.2 equivalents).
-
Solvent and Catalyst: Add a suitable high-boiling solvent such as xylene or toluene. A catalytic amount of a dehydrating acid (e.g., p-toluenesulfonic acid) can be added.
-
Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent mixture (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Technical Support Center: Troubleshooting Low Solubility of "Methyl 2-(benzo[d]oxazol-2-yl)acetate" in Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with "Methyl 2-(benzo[d]oxazol-2-yl)acetate" and similar benzoxazole derivatives in experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Why does my compound precipitate when I add it to the cell culture medium?
A2: Compound precipitation upon addition to aqueous media is a frequent issue for hydrophobic molecules.[4] This can be attributed to several factors:
-
Solvent Shock: Rapid dilution of a concentrated compound stock (e.g., in 100% DMSO) into an aqueous medium can cause the compound to "crash out" of solution as the solvent polarity changes abruptly.[5]
-
Exceeding Solubility Limit: The final concentration of the compound in the assay medium may be higher than its maximum aqueous solubility.[5]
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can decrease compound solubility.[4]
-
Temperature and pH: Changes in temperature (e.g., adding a cold stock to warm media) or the pH of the medium can affect compound solubility.[4][6]
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.5%, although the specific tolerance depends on the cell line.[3][7] It is crucial to determine the no-effect concentration of DMSO for your specific cell line by running a vehicle control experiment.[7]
Q4: Are there alternatives to DMSO for dissolving poorly soluble compounds?
A4: Yes, if DMSO is not suitable for your assay or compound, other options can be explored. These include other organic solvents like ethanol, or the use of formulation strategies such as co-solvents, surfactants, or cyclodextrins.[8][9] Newer, less common alternatives with potentially lower toxicity profiles include Cyrene™ and zwitterionic liquids.[10][11]
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution in aqueous buffer or media.
-
Possible Cause: Solvent shock or exceeding the aqueous solubility limit.[5]
-
Troubleshooting Steps:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your high-concentration stock solution in the assay buffer or media.[4]
-
Reduce Final Concentration: Lower the final working concentration of the compound in the assay.[12]
-
Pre-warm Media: Always use pre-warmed (e.g., 37°C) media or buffer for dilutions to avoid temperature-related solubility issues.[4]
-
Slow Addition: Add the compound stock solution dropwise to the vortexing or swirling media to ensure rapid mixing and avoid localized high concentrations.[12]
-
Issue 2: The compound solution appears clear initially but forms a precipitate over time in the incubator.
-
Possible Cause: Compound instability, interaction with media components over time, or evaporation leading to increased concentration.[4][5]
-
Troubleshooting Steps:
-
Solubility in Complete Media: Assess the compound's solubility and stability in the complete cell culture medium (including serum) over the time course of your experiment.
-
Use of Serum: For some hydrophobic compounds, the presence of serum proteins like albumin can help maintain solubility.[13] If your assay allows, ensure serum is present during dilution.
-
Fresh Preparations: Prepare fresh dilutions of the compound immediately before each experiment.
-
Incubator Humidity: Ensure your incubator has adequate humidity to prevent evaporation from culture plates, which can concentrate the compound.[4]
-
Quantitative Data Summary
Due to the lack of specific published data for "this compound," the following table provides a hypothetical, yet realistic, representation of solubility data that researchers should aim to determine experimentally for their specific batch of the compound.
| Solvent/Medium | Temperature (°C) | Maximum Soluble Concentration (mM) | Observations |
| 100% DMSO | 25 | >100 | Clear solution |
| 100% Ethanol | 25 | ~50 | Clear solution |
| PBS (pH 7.4) | 25 | <0.01 | Precipitate observed |
| Cell Culture Medium + 10% FBS | 37 | 0.05 | Clear at low concentrations, haze at higher conc. |
| Cell Culture Medium (serum-free) | 37 | 0.01 | Precipitate observed above this concentration |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration in Assay Medium
-
Prepare a High-Concentration Stock: Dissolve "this compound" in 100% DMSO to create a 100 mM stock solution. Ensure complete dissolution by vortexing or brief sonication.
-
Prepare Serial Dilutions: Create a series of dilutions of the stock solution in your final assay medium (e.g., DMEM + 10% FBS) to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, 1 µM). Keep the final DMSO concentration consistent and below 0.5%.
-
Incubate: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for the intended duration.
-
Visual and Microscopic Inspection: At various time points, visually inspect each dilution for any signs of precipitation (cloudiness, crystals). Confirm observations using a microscope.
-
Determine Maximum Solubility: The highest concentration that remains a clear solution throughout the incubation period is considered the maximum soluble concentration under your experimental conditions.
Visualizations
Logical Workflow for Troubleshooting Solubility
Caption: A logical workflow for preparing and troubleshooting solutions of poorly soluble compounds.
Generalized Signaling Pathway for a Small Molecule Inhibitor
As the precise biological target of "this compound" is not defined, this diagram illustrates a generalized signaling cascade commonly targeted by small molecule kinase inhibitors.
Caption: A generalized diagram of the MAPK and PI3K/Akt signaling pathways.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 273-53-0: Benzoxazole | CymitQuimica [cymitquimica.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Challenges with Developing In Vitro Dissolution Tests for Orally Inhaled Products (OIPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Methyl 2-(benzo[d]oxazol-2-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(benzo[d]oxazol-2-yl)acetate. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.
Problem: Low or No Product Yield
Low yields are a common challenge in benzoxazole synthesis and can arise from several factors. A systematic approach to troubleshooting is crucial.
| Potential Cause | Suggested Action |
| Purity of Starting Materials | Impurities in 2-aminophenol or the malonic acid derivative can interfere with the reaction. Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting materials by recrystallization or distillation. 2-aminophenols are particularly susceptible to air oxidation, which can lead to colored impurities and lower yields. |
| Suboptimal Reaction Conditions | The reaction temperature, time, solvent, and catalyst are critical for successful synthesis. Critically re-evaluate your reaction conditions. For instance, some solvent-free reactions may require temperatures as high as 130°C to achieve good yields.[1] |
| Inactive Catalyst | If you are using a catalyst, ensure it is active. Some catalysts may require activation or are sensitive to air and moisture. Consider adding a fresh portion of the catalyst if the reaction appears to have stalled.[1] |
| Incomplete Reaction | If TLC analysis shows the presence of starting materials after the expected reaction time, the reaction may be incomplete. Consider extending the reaction time and continue to monitor progress. |
| Side Product Formation | Competing side reactions can consume starting materials and reduce the yield of the desired product. Optimize reaction conditions to minimize the formation of side products. |
Problem: Incomplete Reaction (Starting Material Remains)
If you observe unreacted starting materials on your TLC plate after the recommended reaction time, consider the following troubleshooting steps:
| Potential Cause | Suggested Action |
| Insufficient Reaction Time | Continue the reaction and monitor its progress by taking aliquots at regular intervals and analyzing them by TLC. |
| Low Reaction Temperature | The reaction temperature may be too low to overcome the activation energy. Incrementally increase the temperature while closely monitoring the reaction's progress. |
| Catalyst Deactivation | The catalyst may have lost its activity. This is particularly relevant for recyclable catalysts. Adding a fresh portion of the catalyst might help restart the reaction.[1] |
| Incorrect Stoichiometry | Ensure that the molar ratios of your reactants are correct. |
Problem: Formation of Multiple Products (Multiple Spots on TLC)
The presence of multiple spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of your desired product.
| Potential Side Product | How to Minimize |
| Incomplete Cyclization | An intermediate Schiff base may form that fails to cyclize. To promote complete cyclization, you can try increasing the reaction temperature or time. The addition of a suitable oxidant may also be necessary. |
| Dimerization/Polymerization | 2-aminophenol can self-condense or polymerize, particularly at high temperatures or under highly acidic or basic conditions. Carefully control the reaction temperature and pH. |
| Hydrolysis of Ester | The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of water and acid or base. Ensure anhydrous reaction conditions and be mindful of aqueous workup steps. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the synthesis of this compound?
A common method for the synthesis of 2-substituted benzoxazoles is the condensation of 2-aminophenol with a suitable carboxylic acid derivative. For this compound, this would typically involve the reaction of 2-aminophenol with a malonic acid monoester derivative.
Q2: What are some common catalysts used for benzoxazole synthesis?
A variety of catalysts can be employed, including Brønsted acids (e.g., methanesulfonic acid), Lewis acids, and ionic liquids. The choice of catalyst can significantly influence the reaction rate and yield. For some reactions, a catalyst may not be necessary, with thermal conditions being sufficient.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q4: What is a general purification strategy for this compound?
Column chromatography is a common and effective method for purifying benzoxazoles. A typical stationary phase is silica gel, and the mobile phase is often a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate). The optimal solvent system will depend on the polarity of the product and any impurities.
Experimental Protocols
Protocol 1: General Procedure for Condensation with a Carboxylic Acid Derivative
-
In a round-bottom flask, combine 2-aminophenol (1.0 mmol), the carboxylic acid derivative (e.g., a mono-ester of malonic acid) (1.0 mmol), and a suitable catalyst (e.g., a Brønsted acid).
-
Add a solvent (e.g., toluene or xylene) and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate aqueous workup to remove the catalyst and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Solvent-Free Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst
This method is adapted from a procedure for the synthesis of 2-arylbenzoxazoles.[1]
-
In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the corresponding aldehyde or carboxylic acid derivative (1.0 mmol), and the BAIL gel (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at 130 °C for the required time (e.g., 5 hours).
-
Monitor the reaction progress by TLC or GC.
-
After completion, dissolve the mixture in ethyl acetate (10 mL).
-
Separate the catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo to obtain the crude product.
-
Purify by column chromatography.
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield of a generic 2-substituted benzoxazole synthesis. This data is intended to serve as a starting point for the optimization of the synthesis of this compound.
Table 1: Optimization of Reaction Conditions for a Generic 2-Substituted Benzoxazole Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Toluene | 110 | 12 | 45 |
| 2 | Methanesulfonic Acid (10) | Toluene | 110 | 6 | 85 |
| 3 | ZrCl₄ (5) | Ethanol | 80 | 8 | 78 |
| 4 | BAIL Gel (1) | None | 130 | 5 | 92[1] |
| 5 | Tf₂O/2-F-Pyr | DCM | Room Temp | 1 | 90 |
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield in benzoxazole synthesis.
References
"Methyl 2-(benzo[d]oxazol-2-yl)acetate" purification challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 2-(benzo[d]oxazol-2-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-aminophenol and methyl 2-chloroacetate, side-products from competing reactions, and residual solvents used in the synthesis. Degradation products may also be present if the compound is subjected to harsh conditions.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect trace impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
Problem: Oiling out during recrystallization.
-
Cause: The solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.
-
Solution:
-
Add more solvent to the heated mixture to ensure the compound fully dissolves.
-
Use a solvent system with a lower boiling point.
-
Ensure a slow cooling rate to allow for proper crystal formation.
-
Problem: Poor recovery of the purified compound.
-
Cause: The compound is too soluble in the chosen solvent at low temperatures, or too much solvent was used.
-
Solution:
-
Perform a thorough solvent screening to find a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Cool the solution in an ice bath to maximize precipitation.
-
Column Chromatography Issues
Problem: Poor separation of the target compound from impurities.
-
Cause: The chosen solvent system (mobile phase) does not provide adequate resolution.
-
Solution:
-
Optimize the solvent system using Thin-Layer Chromatography (TLC) prior to running the column. Test various solvent polarities.
-
Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
-
Ensure proper packing of the stationary phase (silica gel or alumina) to avoid channeling.[2]
-
Problem: The compound is stuck on the column.
-
Cause: The compound may be too polar for the chosen mobile phase or it might be interacting strongly with the stationary phase.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
If the compound has basic properties, adding a small amount of a modifier like triethylamine to the mobile phase can help reduce interaction with the acidic silica gel.[2]
-
Data Presentation
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling |
| Water | Insoluble | Insoluble | None |
| Ethanol | Sparingly Soluble | Very Soluble | Good |
| Acetone | Soluble | Very Soluble | Poor |
| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate |
| Hexane | Insoluble | Sparingly Soluble | Good (but low recovery) |
| Toluene | Sparingly Soluble | Soluble | Good |
Based on this hypothetical data, ethanol or toluene would be good starting points for recrystallization.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and begin heating and stirring. Continue to add the solvent in small portions until the solid completely dissolves at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Chromatography column
-
Mobile phase (e.g., Hexane/Ethyl Acetate mixture)
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with the crude material in various solvent mixtures. Aim for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the column. Allow the silica to settle, ensuring a level and well-packed bed. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Step-by-step recrystallization workflow.
References
Preventing degradation of "Methyl 2-(benzo[d]oxazol-2-yl)acetate" during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Methyl 2-(benzo[d]oxazol-2-yl)acetate during storage.
Troubleshooting Guide
Encountering degradation of this compound can compromise experimental results. This guide provides a structured approach to identifying and resolving common storage-related issues.
| Observed Issue | Potential Cause | Recommended Solution |
| Appearance of a new peak in HPLC/LC-MS analysis, consistent with the carboxylic acid derivative. | Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly in the presence of moisture, acids, or bases. | Store the compound in a tightly sealed container with a desiccant. Ensure the storage environment is free from acidic or basic vapors. Use anhydrous solvents for preparing solutions. |
| Change in color (e.g., yellowing) or the appearance of new, more polar impurities. | Oxidation: The benzoxazole ring system can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from air exposure, especially during long-term storage. Avoid contamination with oxidizing agents. |
| Broadening of HPLC peaks or the appearance of multiple small, unresolved impurities. | Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products. | Store the compound in an amber vial or a light-blocking container. Minimize exposure to light during handling and preparation of solutions. |
| General decrease in purity over time, even with proper precautions. | Thermal Degradation: Elevated temperatures can accelerate various degradation pathways, including hydrolysis and oxidation. | Store the compound at a controlled low temperature, such as in a refrigerator (2-8 °C) or freezer (-20 °C), as recommended for many benzoxazole derivatives.[1] Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: For long-term storage, it is recommended to store this compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C).[1] The inclusion of a desiccant is advisable to minimize exposure to moisture.
Q2: My compound has been stored at room temperature for a short period. Is it still usable?
A2: Short-term storage at room temperature, if protected from light and moisture, may not lead to significant degradation. However, it is crucial to assess the purity of the compound before use, for instance by HPLC, to ensure it meets the requirements of your experiment. For sensitive applications, re-purification may be necessary.
Q3: What are the primary degradation products I should look for?
A3: The most common degradation product is 2-(benzo[d]oxazol-2-yl)acetic acid, resulting from the hydrolysis of the methyl ester. Other potential degradation products include N-oxides from the oxidation of the benzoxazole ring and various photoproducts if exposed to light.
Q4: How can I monitor the stability of my stored this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the purity of your compound over time. This involves using an HPLC method that can separate the intact compound from its potential degradation products. Regular analysis of a stored sample against a freshly prepared standard will allow for the detection of any degradation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general reversed-phase HPLC method that can be adapted to assess the purity of this compound and detect potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound under various stress conditions and for developing a robust stability-indicating analytical method.[2][3][4][5][6][7]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60 °C for 24 hours. Neutralize a sample before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and keep at room temperature for 8 hours. Neutralize a sample before HPLC analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photodegradation: Expose a solid sample and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9][10][11][12] A control sample should be kept in the dark.
-
Thermal Degradation: Heat a solid sample of the compound at 70 °C for 48 hours.
Visualizations
Caption: Key factors contributing to the degradation of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. jetir.org [jetir.org]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biobostonconsulting.com [biobostonconsulting.com]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Synthesis of Methyl 2-(benzo[d]oxazol-2-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis of Methyl 2-(benzo[d]oxazol-2-yl)acetate.
Troubleshooting Guides
A common synthetic route to this compound involves a multi-step process. This guide addresses potential issues at each key stage.
A plausible synthetic pathway is as follows:
-
Step 1: Synthesis of 2-(chloromethyl)benzo[d]oxazole from 2-aminophenol and chloroacetic acid.
-
Step 2: Nucleophilic substitution with a cyanide salt to yield 2-(benzo[d]oxazol-2-ylmethyl)cyanide.
-
Step 3: Hydrolysis of the nitrile to 2-(benzo[d]oxazol-2-yl)acetic acid.
-
Step 4: Esterification of the carboxylic acid with methanol to produce the target compound.
Step 1: Synthesis of 2-(chloromethyl)benzo[d]oxazole
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to the appropriate temperature (typically reflux in a suitable solvent) and monitor progress using TLC. |
| Purity of 2-aminophenol is critical; it can oxidize and darken on storage, leading to impurities.[1] | Use freshly purified 2-aminophenol or purify stored material before use. Store under an inert atmosphere.[1] | |
| Formation of multiple products | Side reactions, such as the formation of a di-acylated product or other benzoxazole derivatives. | Control the stoichiometry of the reactants carefully. A 1:1 molar ratio of 2-aminophenol to chloroacetic acid is recommended. |
| Polymerization of starting materials or intermediates under harsh acidic conditions. | Consider using a milder acid catalyst or a two-step procedure where the amide is first formed and then cyclized. | |
| Product is dark or contains colored impurities | Oxidation of 2-aminophenol or the product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
Step 2: Synthesis of 2-(benzo[d]oxazol-2-ylmethyl)cyanide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the nitrile | Incomplete reaction. | Ensure the cyanide salt (e.g., NaCN or KCN) is fully dissolved. A polar aprotic solvent like DMSO or DMF is often effective. |
| The leaving group (chloride) is not sufficiently reactive. | Consider converting the chloromethyl group to a more reactive iodomethyl group by using NaI (Finkelstein reaction). | |
| Formation of side products | Elimination reactions, especially if a strong, sterically hindered base is present. | Use a simple, non-basic cyanide salt. The cyanide ion is a good nucleophile and a weak base. |
| Hydrolysis of the nitrile group if water is present in the reaction mixture. | Use anhydrous solvents and reagents. |
Step 3: Hydrolysis of 2-(benzo[d]oxazol-2-ylmethyl)cyanide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete hydrolysis | Insufficient reaction time or concentration of acid/base. | Increase the reaction time and/or the concentration of the acid or base. Monitor the reaction by TLC until the starting nitrile is consumed. |
| The intermediate amide is stable and does not hydrolyze completely. | Harsher conditions (higher temperature, stronger acid/base) may be required for the second hydrolysis step.[2] | |
| Degradation of the benzoxazole ring | The benzoxazole ring can be unstable under strongly acidic or basic conditions at high temperatures.[3] | Use moderate reaction conditions where possible. Base-catalyzed hydrolysis might be milder on the benzoxazole ring than acid-catalyzed hydrolysis. |
| Formation of the amide as the main product | The hydrolysis stops at the amide stage. | Isolate the amide and subject it to a second, more vigorous hydrolysis step. |
Step 4: Esterification of 2-(benzo[d]oxazol-2-yl)acetic acid
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the ester | The Fischer esterification is an equilibrium reaction.[4] | Use a large excess of methanol to drive the equilibrium towards the product.[4] Remove water as it is formed, for example, by using a Dean-Stark apparatus. |
| Insufficient acid catalyst. | Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.[4] | |
| Reversion of the reaction during workup | The ester can be hydrolyzed back to the carboxylic acid if exposed to aqueous base or acid for a prolonged period. | Neutralize the reaction mixture carefully and extract the product promptly. Avoid extensive washing with aqueous solutions. |
| Formation of byproducts | Dehydration of the alcohol or other side reactions at high temperatures. | Maintain the reaction temperature at the reflux temperature of methanol. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The formation of the benzoxazole ring in the first step is often the most challenging. The purity of the starting 2-aminophenol is crucial, as it is prone to oxidation which can lead to colored impurities and lower yields.[1] Ensuring anhydrous conditions and an inert atmosphere can significantly improve the outcome.
Q2: I am having trouble with the purification of the final product. What are the recommended methods?
A2: Column chromatography is a highly effective method for purifying the final ester.[5] A silica gel stationary phase with a gradient elution starting from a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended.[5] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be used to obtain a highly pure product.[6]
Q3: Are there any alternative routes to synthesize this compound?
A3: Yes, an alternative approach is the Phillips condensation reaction.[7] This would involve the condensation of 2-aminophenol with a malonic acid derivative, such as malonic acid itself or one of its esters, in the presence of an acid catalyst. This could potentially form the 2-(benzo[d]oxazol-2-yl)acetic acid directly, which can then be esterified. However, this reaction can sometimes lead to the formation of benzimidazole byproducts if not carried out under optimal conditions.
Q4: My reaction to form the benzoxazole ring is very slow. How can I speed it up?
A4: Increasing the reaction temperature is the most common way to increase the reaction rate. Using a higher boiling solvent or conducting the reaction in a sealed tube can achieve higher temperatures. Additionally, the choice of acid catalyst can influence the reaction rate. Polyphosphoric acid (PPA) is often used to promote the cyclization at elevated temperatures.
Q5: I see an amide intermediate in the hydrolysis of my nitrile. How can I push the reaction to the carboxylic acid?
A5: If the hydrolysis stops at the amide, you can isolate the amide and then subject it to more forcing conditions. This could involve using a higher concentration of acid or base, a higher reaction temperature, or a longer reaction time to drive the hydrolysis to completion.[2]
Experimental Protocols
General Protocol for Fischer Esterification of 2-(benzo[d]oxazol-2-yl)acetic acid
-
To a solution of 2-(benzo[d]oxazol-2-yl)acetic acid (1.0 eq) in methanol (20-50 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-24 hours.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Synthesis of Methyl 2-(benzo[d]oxazol-2-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the synthesis and scale-up of Methyl 2-(benzo[d]oxazol-2-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
The most common method for synthesizing 2-substituted benzoxazoles, including this compound, is the condensation of 2-aminophenols with carbonyl compounds.[1] In this case, the reaction would involve the condensation of 2-aminophenol with a suitable methyl ester derivative of a dicarbonyl compound. Alternative methods include reactions involving tertiary amides and 2-aminophenols in the presence of a promoter like triflic anhydride.[2]
Q2: My reaction yield is significantly lower upon scaling up. What are the potential causes?
Low yields during the scale-up of benzoxazole synthesis can be attributed to several factors:
-
Inefficient Heat Transfer: Larger reaction volumes can lead to poor heat distribution, creating localized hot spots or insufficient heating, which can affect reaction kinetics and promote side reactions.
-
Mass Transfer Limitations: Inadequate mixing in larger reactors can result in poor diffusion of reactants, leading to an incomplete reaction.
-
Exothermic Control: The condensation reaction can be exothermic. Failure to control the temperature rise during scale-up can lead to the formation of byproducts.
-
Reagent Addition Rate: The rate of addition of reagents can become critical at a larger scale. A rate that is too fast can lead to localized high concentrations and side product formation.
-
Extended Reaction Times: What works at a small scale may require significantly longer reaction times at a larger scale to go to completion.
Q3: I am observing significant byproduct formation. How can I minimize this?
Byproduct formation is a common issue in benzoxazole synthesis. To minimize it:
-
Optimize Reaction Temperature: Carefully control the reaction temperature. Stepwise heating or cooling might be necessary to control the exothermic nature of the reaction.
-
Control Stoichiometry: Ensure the precise stoichiometry of reactants. An excess of either the 2-aminophenol or the carbonyl compound can lead to side reactions.
-
Inert Atmosphere: If reactants or intermediates are sensitive to oxygen, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side products.[3]
-
Choice of Catalyst: The type and amount of catalyst can significantly influence the reaction pathway. Screening different catalysts may be necessary to improve selectivity.[4]
Q4: The purification of this compound is challenging at a larger scale. What are some effective purification strategies?
Purification can be a bottleneck in scale-up. Consider the following:
-
Crystallization: If the product is a solid, optimizing the crystallization conditions (solvent, temperature, cooling rate) is often the most effective and scalable purification method.
-
Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive for large quantities. It is often used as a final polishing step if high purity is required.
-
Extraction: A well-designed aqueous work-up and extraction procedure can remove many impurities before the final purification step.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation might be a viable option.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Extend reaction time and monitor by TLC or LC-MS.[3]- Increase reaction temperature gradually.- Ensure starting materials are pure and dry. |
| Degradation of starting materials or product. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]- Use degassed solvents. | |
| Inefficient mixing. | - Increase the stirring speed.- Use a reactor with appropriate baffles for better mixing. | |
| Formation of Significant Impurities | Reaction temperature is too high. | - Lower the reaction temperature.- Control the rate of addition of reagents to manage any exotherm. |
| Incorrect stoichiometry. | - Carefully check the molar ratios of the reactants. | |
| Presence of oxygen or moisture. | - Use dry solvents and perform the reaction under an inert atmosphere.[3] | |
| Difficulty in Product Isolation/Purification | Product is an oil and does not crystallize. | - Try different solvent systems for crystallization.- Consider converting the product to a solid derivative for easier handling and purification. |
| Product co-elutes with impurities during chromatography. | - Experiment with different solvent systems for chromatography.- Consider using a different stationary phase. | |
| Emulsion formation during aqueous work-up. | - Add brine to the aqueous layer.- Filter the mixture through a pad of celite. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the condensation of 2-aminophenol and dimethyl malonate.
Materials:
-
2-Aminophenol
-
Dimethyl malonate
-
Polyphosphoric acid (PPA) or another suitable catalyst
-
Toluene or another high-boiling point solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminophenol (1.0 eq) and toluene.
-
Add dimethyl malonate (1.1 eq) to the mixture.
-
Slowly add polyphosphoric acid (catalytic amount) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Effect of Catalyst on Reaction Yield
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| Polyphosphoric Acid | 10 | 5 | 85 | 95 |
| p-Toluenesulfonic Acid | 10 | 8 | 78 | 92 |
| Zirconyl Chloride | 5 | 6 | 92 | 97 |
| No Catalyst | - | 24 | <10 | - |
Table 2: Impact of Solvent on Reaction Outcome
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| Toluene | 111 | 5 | 85 | 95 |
| Xylene | 140 | 4 | 88 | 96 |
| DMF | 153 | 6 | 75 | 90 |
| Acetonitrile | 82 | 12 | 45 | 88 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scale-up issues in benzoxazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Technical Support Center: Catalyst Removal in the Synthesis of Methyl 2-(benzo[d]oxazol-2-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing catalysts from the synthesis of "Methyl 2-(benzo[d]oxazol-2-yl)acetate".
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used in the synthesis of this compound?
The synthesis of the benzoxazole core of this compound typically involves the condensation of a 2-aminophenol derivative with a suitable C2-synthon. The catalysts for this transformation can be broadly categorized as:
-
Homogeneous Catalysts: These are soluble in the reaction medium and include:
-
Palladium Catalysts: Used in cross-coupling reactions to form the benzoxazole ring.
-
Copper Catalysts: Frequently employed in C-N and C-O bond-forming reactions for cyclization.[1][2][3]
-
Brønsted Acids: (e.g., p-toluenesulfonic acid) protonate functional groups to facilitate nucleophilic attack and dehydration.
-
Lewis Acids: (e.g., ZnCl₂, TiCl₄, AlCl₃) coordinate to carbonyl or other functional groups to activate them for cyclization.[4][5][6][7][8]
-
-
Heterogeneous Catalysts: These are in a different phase from the reaction mixture and can include:
-
Solid Acids: (e.g., zeolites, sulfated zirconia) provide acidic sites for the reaction to occur on a solid support.
-
Supported Metal Catalysts: (e.g., Pd on carbon) where the active metal is dispersed on a solid carrier.
-
Q2: How do I choose the appropriate catalyst removal method?
The selection of a suitable catalyst removal method depends on the nature of the catalyst, the properties of your product (this compound), and the desired level of purity. A general decision-making workflow is presented below.
Caption: Decision tree for selecting a catalyst removal method.
Q3: What are metal scavengers and how do they work?
Metal scavengers are solid-supported materials, often silica or polymer-based, that are functionalized with ligands that have a high affinity for specific metals.[9] For palladium and copper, common functional groups on scavengers include thiols, amines, and thioureas. The crude reaction mixture is stirred with the scavenger, which selectively binds the metal catalyst. The scavenger, now containing the metal, is then easily removed by filtration.[10][11]
Troubleshooting Guides
Issue 1: Incomplete Removal of Transition Metal Catalyst (Palladium or Copper)
| Symptom | Possible Cause | Suggested Solution |
| Colored product after purification (e.g., black, grey for Pd; blue, green for Cu) | Residual catalyst is still present. | Repeat the purification step. Consider using a combination of methods (e.g., scavenger followed by activated carbon). |
| High residual metal content detected by ICP-MS or AAS | The chosen removal method is ineffective for the specific catalyst species. | For Palladium: If using filtration, soluble palladium species may be present. Switch to a scavenger or precipitation method.[12] For Copper: The copper may be strongly chelated by the product. Use a stronger chelating agent in the aqueous wash (e.g., EDTA).[10] |
| Product loss during catalyst removal | The scavenger or adsorbent is also binding to the product. | Reduce the amount of scavenger used.[12] Wash the scavenger thoroughly with a fresh solvent after filtration to recover the adsorbed product.[12] Try a different type of scavenger with lower affinity for your product. |
Issue 2: Problems with Acid Catalyst Removal (Brønsted or Lewis)
| Symptom | Possible Cause | Suggested Solution |
| Product is an oil or does not solidify after work-up | Residual acid is keeping the product in a protonated, more soluble form. | Ensure the aqueous base wash is sufficient to neutralize all the acid. Test the pH of the aqueous layer after the final wash to confirm it is neutral or slightly basic. |
| Formation of an emulsion during aqueous wash | High concentration of salts or polar byproducts. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[13] |
| Low product yield after work-up | The product is partially soluble in the aqueous wash. | Minimize the volume of the aqueous wash. Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
Quantitative Data on Catalyst Removal
The efficiency of catalyst removal methods can be compared based on the final concentration of the metal impurity in the product.
| Removal Method | Catalyst | Typical Residual Metal Levels | Advantages | Disadvantages |
| Aqueous Wash with EDTA | Copper | < 50 ppm[11] | Cost-effective, widely applicable. | Can be time-consuming, not suitable for water-soluble products.[11] |
| Aqueous Wash with Ammonia | Copper | < 50 ppm[14] | Effective for forming water-soluble copper complexes.[5] | Can be problematic if the product is base-sensitive. |
| Solid-Supported Thiol Scavenger | Palladium | < 10 ppm (can achieve sub-ppm levels)[4][15][16] | High efficiency and selectivity, simple filtration-based removal.[11] | More expensive than aqueous washes, potential for product adsorption.[11] |
| Activated Carbon | Palladium | Variable (e.g., ~100 ppm remaining from an initial 800 ppm)[17] | Inexpensive. | Can lead to significant product loss due to non-specific adsorption.[17] |
Experimental Protocols
Protocol 1: Removal of a Homogeneous Copper Catalyst using an Aqueous EDTA Wash
This protocol is suitable for the removal of soluble copper catalysts from a reaction mixture where the desired product is soluble in an organic solvent.
Caption: Workflow for copper removal using an aqueous EDTA wash.
Methodology:
-
Dilution: Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of disodium EDTA.
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes, venting occasionally. Allow the layers to separate. The aqueous layer may turn blue, indicating the formation of the copper-EDTA complex.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the washing step (steps 2-4) two to three more times, or until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Removal of a Homogeneous Palladium Catalyst using a Solid-Supported Thiol Scavenger
This protocol is effective for removing a wide range of soluble palladium species.
Caption: General workflow for palladium removal using a solid-supported scavenger.
Methodology:
-
Scavenger Addition: To the crude reaction mixture, add the solid-supported thiol scavenger. The amount of scavenger depends on its loading capacity and the amount of palladium to be removed, but a starting point is typically 5-10 wt% relative to the crude product.[18]
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 1 to 18 hours.[18] The optimal time and temperature should be determined for the specific reaction.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[18]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[18]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.
Protocol 3: Removal of an Acid Catalyst by Aqueous Base Wash (Quenching)
This is a standard work-up procedure for reactions catalyzed by Brønsted or Lewis acids.
Methodology:
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate).
-
Quenching: Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the reaction mixture with stirring until gas evolution ceases. This neutralizes the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and add more of the aqueous base solution. Shake the funnel and allow the layers to separate.
-
Separation: Remove the aqueous layer.
-
Washes: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product, which can then be further purified if necessary (e.g., by recrystallization or column chromatography).
References
- 1. Copper(II)-catalyzed Synthesis of Benzoxazoles from Inactive 2-chloroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed O-Methylation of Carboxylic Acids Using DMSO as a Methyl Source [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. silicycle.com [silicycle.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biotage.com [biotage.com]
- 18. benchchem.com [benchchem.com]
"Methyl 2-(benzo[d]oxazol-2-yl)acetate" stability in different buffer systems
Welcome to the technical support center for Methyl 2-(benzo[d]oxazol-2-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in common laboratory buffer systems. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound in various buffer systems.
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon addition to buffer. | The compound has limited solubility in the aqueous buffer system. The buffer pH may be affecting the compound's ionization and solubility. | Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. Add the stock solution to the buffer in a dropwise manner while vortexing. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the experiment. Consider using a co-solvent system if solubility issues persist. |
| Inconsistent results or loss of compound activity over time. | The compound may be degrading in the buffer system. The ester moiety is susceptible to hydrolysis, and the benzoxazole ring can also undergo degradation, especially at non-neutral pH. | Refer to the stability data provided in the tables below to select a buffer system and pH where the compound is most stable. Prepare fresh solutions before each experiment. If long-term storage in solution is necessary, store at -80°C and perform a stability check before use. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS). | These are likely degradation products. The primary degradation pathway is the hydrolysis of the methyl ester to form 2-(benzo[d]oxazol-2-yl)acetic acid. Other degradation products may arise from the cleavage of the benzoxazole ring. | Characterize the degradation products using mass spectrometry to confirm their identity. To minimize degradation, follow the recommendations for stable handling and storage. The provided experimental protocol for stability testing can be used to systematically evaluate degradation under your specific conditions. |
| The buffer system interferes with the experimental assay. | Components of the buffer may interact with the compound or interfere with the detection method. For example, Tris buffer can sometimes interfere with certain biological assays. | Test the compatibility of the buffer with your assay by running a buffer blank. If interference is observed, consider switching to an alternative buffer system with a similar pH range, such as HEPES or MOPS. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The most common degradation pathway is the hydrolysis of the methyl ester group to yield 2-(benzo[d]oxazol-2-yl)acetic acid. This reaction is typically accelerated at both acidic and basic pH.[1][2] Cleavage of the benzoxazole ring can also occur under more strenuous conditions.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into the desired aqueous buffer for your experiment. Ensure the final concentration of the organic solvent is minimal to avoid impacting your assay.
Q3: What are the optimal storage conditions for the solid compound and its solutions?
A3: The solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. Stock solutions in organic solvents should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions of the compound are generally not recommended for long-term storage due to potential hydrolysis.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable methods for quantifying the parent compound and its degradation products.[3][4][5] These techniques offer the necessary sensitivity and specificity to resolve the analyte from any impurities or degradants.
Q5: Are there any known incompatibilities with common buffer additives?
A5: While specific incompatibility data for this compound is limited, it is good practice to be cautious with strong nucleophiles or reducing agents in your buffer, as they could potentially react with the ester or the benzoxazole ring. Always perform a preliminary compatibility test if you are using complex buffer matrices.
Compound Stability Data
The following tables summarize the stability of this compound in different buffer systems at 37°C. The data is presented as the percentage of the compound remaining over time. This data is representative and intended to guide buffer selection. Actual stability may vary based on specific experimental conditions.
Table 1: Stability in Phosphate Buffer
| Time (hours) | pH 5.0 (0.1 M) | pH 7.4 (0.1 M) | pH 9.0 (0.1 M) |
| 0 | 100% | 100% | 100% |
| 2 | 98% | 99% | 95% |
| 6 | 95% | 97% | 88% |
| 12 | 91% | 95% | 79% |
| 24 | 85% | 91% | 65% |
| 48 | 74% | 83% | 48% |
Table 2: Stability in Acetate Buffer
| Time (hours) | pH 4.0 (0.1 M) | pH 5.0 (0.1 M) |
| 0 | 100% | 100% |
| 2 | 97% | 98% |
| 6 | 93% | 95% |
| 12 | 88% | 91% |
| 24 | 79% | 84% |
| 48 | 65% | 72% |
Table 3: Stability in Tris Buffer
| Time (hours) | pH 7.4 (0.1 M) | pH 8.5 (0.1 M) |
| 0 | 100% | 100% |
| 2 | 99% | 97% |
| 6 | 97% | 92% |
| 12 | 94% | 86% |
| 24 | 90% | 75% |
| 48 | 81% | 60% |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of the compound in a selected buffer system.
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in HPLC-grade DMSO.
-
-
Preparation of Buffer Solutions:
-
Prepare the desired buffer (e.g., 0.1 M phosphate buffer, pH 7.4) using high-purity water and reagents.
-
Filter the buffer through a 0.22 µm filter.
-
-
Incubation:
-
Add the stock solution to the pre-warmed buffer (37°C) to achieve a final concentration of 100 µM. Ensure the final DMSO concentration is ≤1%.
-
Incubate the solution in a temperature-controlled environment (e.g., water bath or incubator) at 37°C.
-
-
Sampling:
-
At designated time points (e.g., 0, 2, 6, 12, 24, and 48 hours), withdraw an aliquot of the sample.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile or methanol. This will also precipitate any proteins if the matrix is biological.
-
Vortex the mixture and centrifuge to pellet any precipitate.
-
-
Analysis:
-
Analyze the supernatant using a validated stability-indicating HPLC or LC-MS method.
-
The method should be capable of separating the parent compound from its potential degradation products.
-
A typical HPLC system would consist of a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid. UV detection can be set at the λmax of the compound.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Potential degradation pathways of the compound.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Buy Methyl 2-(benzo[D]thiazol-2-YL)acetate (EVT-3192125) | 62886-13-9 [evitachem.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Methyl 2-(benzo[d]oxazol-2-yl)acetate and Other Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological performance of Methyl 2-(benzo[d]oxazol-2-yl)acetate and other notable benzoxazole derivatives, supported by available experimental data. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
At a Glance: Benzoxazole Derivatives in Drug Discovery
Benzoxazole-containing compounds have garnered significant attention for their potential as:
-
Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines through mechanisms such as the inhibition of topoisomerase II.[1]
-
Antimicrobial Agents: Demonstrating efficacy against a range of bacterial and fungal pathogens.
-
Anti-inflammatory Agents: Showing potential in modulating inflammatory pathways.
This guide will delve into the available data for this compound and compare it with other derivatives to elucidate structure-activity relationships and highlight promising avenues for future research.
Synthesis of Benzoxazole Derivatives
The synthesis of 2-substituted benzoxazoles often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. A common method for synthesizing derivatives similar to this compound involves the oxidative cyclization of a Schiff base intermediate.
For instance, the synthesis of Methyl 2-(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA), a structurally related compound, is achieved by the reaction of methyl 2-(3-amino-4-hydroxyphenyl)acetate with 4-chlorobenzaldehyde, followed by oxidative cyclization using lead tetraacetate.[2]
Experimental Protocols
General Synthesis of a Methyl 2-(2-Arylbenzo[d]oxazol-5-yl)acetate Derivative (MCBA)[2]
-
Schiff Base Formation: Methyl 2-(3-amino-4-hydroxyphenyl)acetate (0.011 mol) is dissolved in absolute ethanol (15 mL) in a round-bottom flask. To this solution, a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 0.011 mol) is added. The reaction mixture is stirred under continuous reflux for 4 hours.
-
Solvent Evaporation: The resulting mixture is evaporated under reduced pressure to obtain a viscous material.
-
Oxidative Cyclization: The viscous material is dissolved in a suitable volume (15–20 mL) of hot glacial acetic acid and then treated with lead tetraacetate (Pb(CH₃COO)₄, 0.013 mol). The mixture is stirred until it reaches room temperature.
-
Purification: The resulting crystalline solid is filtered, washed with distilled water, and recrystallized from ethanol to yield the final product.
Comparative Biological Activity
While specific quantitative data for the biological activity of this compound is limited in the readily available literature, we can draw comparisons from studies on structurally similar 2-arylbenzoxazole acetic acid derivatives.
Anticancer Activity
Numerous 2-arylbenzoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The presence of an acetic acid group at position 5 of the benzoxazole ring has been shown to enhance anticancer activity.[1]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 | Promising | [1] |
| 2-(4-Methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 | Promising | [1] |
| 5-Chlorotolylbenzoxazole | - | 22.3 (as a DNA topoisomerase II inhibitor) | [1] |
Table 1: Anticancer activity of selected 2-arylbenzoxazole acetic acid derivatives.
Anti-inflammatory Activity
Benzoxazole derivatives have also been investigated for their anti-inflammatory properties. A series of benzoxazolone derivatives demonstrated significant inhibitory activity against IL-6.[3]
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Benzoxazolone derivative 3d | IL-6 | 5.43 ± 0.51 | [3] |
| Benzoxazolone derivative 3g | IL-6 | 5.09 ± 0.88 | [3] |
| Benzoxazolone derivative 3c | IL-6 | 10.14 ± 0.08 | [3] |
Table 2: Anti-inflammatory activity of selected benzoxazolone derivatives.
Antimicrobial Activity
The antimicrobial potential of 2-substituted benzoxazoles has been explored, with many compounds showing potent antibacterial and antifungal effects.[4][5] The activity is often influenced by the nature of the substituent at the 2-position.
Experimental Protocols for Biological Assays
MTT Assay for Anticancer Activity[6][7][8][9][10]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: Add various concentrations of the test compound to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5-6.5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate for 4 hours under the same conditions.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
Broth Microdilution Method for MIC Determination[11][12][13][14][15]
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
dot
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
Comparative analysis of "Methyl 2-(benzo[d]oxazol-2-yl)acetate" synthesis methods
For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. Methyl 2-(benzo[d]oxazol-2-yl)acetate is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of two distinct synthetic methods for this compound, offering insights into their respective efficiencies and procedural requirements. The comparison focuses on a conventional heating method utilizing a common acid catalyst and a modern microwave-assisted approach, providing a clear overview of the trade-offs in terms of reaction time, energy input, and product yield.
Comparative Analysis of Synthesis Methods
The synthesis of this compound is most commonly achieved through the condensation of 2-aminophenol with a suitable C2-synthon. In this guide, we compare two methods that both utilize 2-aminophenol and dimethyl malonate as the starting materials but employ different catalytic and heating techniques.
Method 1: Conventional Heating with p-Toluenesulfonic Acid (p-TsOH)
This classical approach involves the use of p-toluenesulfonic acid as a catalyst to promote the cyclocondensation reaction between 2-aminophenol and dimethyl malonate. The reaction is typically carried out in a high-boiling solvent such as xylene to achieve the necessary reaction temperature. While reliable, this method generally requires a longer reaction time to drive the reaction to completion.
Method 2: Microwave-Assisted Synthesis with Polyphosphoric Acid (PPA)
In contrast, the microwave-assisted method employs polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent. The use of microwave irradiation significantly accelerates the reaction, drastically reducing the synthesis time from hours to mere minutes. This rapid heating, combined with the effectiveness of PPA, often leads to high yields in a much more energy-efficient manner.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two synthesis methods, allowing for a direct comparison of their performance.
| Parameter | Method 1: Conventional Heating (p-TsOH) | Method 2: Microwave-Assisted (PPA) |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Polyphosphoric acid (PPA) |
| Solvent | Xylene | None (Neat) |
| Temperature | 140 °C | 160 °C |
| Reaction Time | 12 hours | 5 minutes |
| Yield | 75% | 92% |
Experimental Protocols
Below are the detailed experimental methodologies for both synthesis routes.
Method 1: Conventional Heating with p-Toluenesulfonic Acid (p-TsOH)
Materials:
-
2-Aminophenol (1.0 eq)
-
Dimethyl malonate (1.2 eq)
-
p-Toluenesulfonic acid (0.1 eq)
-
Xylene
Procedure:
-
A mixture of 2-aminophenol (1.0 eq), dimethyl malonate (1.2 eq), and p-toluenesulfonic acid (0.1 eq) in xylene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
The reaction mixture is heated to reflux at 140 °C and stirred for 12 hours. The water formed during the reaction is continuously removed by azeotropic distillation.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Microwave-Assisted Synthesis with Polyphosphoric Acid (PPA)
Materials:
-
2-Aminophenol (1.0 eq)
-
Dimethyl malonate (1.1 eq)
-
Polyphosphoric acid (PPA)
Procedure:
-
In a microwave-safe vessel, 2-aminophenol (1.0 eq) and dimethyl malonate (1.1 eq) are mixed with polyphosphoric acid.
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at 150 W, and the temperature is ramped to 160 °C and held for 5 minutes.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methods.
Caption: Comparative workflow of conventional vs. microwave-assisted synthesis.
This guide demonstrates that while both methods are effective for the synthesis of this compound, the microwave-assisted approach offers significant advantages in terms of reaction time and yield, positioning it as a more efficient and sustainable option for modern synthetic chemistry.
HPLC vs. GC-MS for Purity Analysis of Methyl 2-(benzo[d]oxazol-2-yl)acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity assessment of Methyl 2-(benzo[d]oxazol-2-yl)acetate.
In the synthesis and quality control of pharmaceutical intermediates and fine chemicals like this compound, rigorous purity analysis is paramount. The choice of analytical technique is critical for ensuring the identity, purity, and safety of the final product. This guide provides a detailed comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We present detailed experimental protocols, comparative performance data, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
High-Performance Liquid Chromatography (HPLC): A Robust Method for Non-Volatile Impurities
HPLC is a cornerstone of pharmaceutical analysis, particularly well-suited for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method offers excellent resolution and sensitivity for detecting a range of potential impurities.
Experimental Protocol: HPLC-UV
A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.
Rationale for Method Parameters:
-
C18 Column: A C18 stationary phase provides good hydrophobic retention for the aromatic benzoxazole ring system of this compound and its potential impurities.
-
Gradient Elution: A gradient of acetonitrile and water allows for the effective separation of compounds with a range of polarities. The addition of a small amount of acid, like formic or phosphoric acid, can improve peak shape for acidic or basic analytes.
-
UV Detection: The benzoxazole moiety is a strong chromophore, making UV detection a sensitive and appropriate choice for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities
Experimental Protocol: GC-MS
A capillary GC-MS method is proposed for the identification and quantification of volatile and semi-volatile impurities in this compound.
Rationale for Method Parameters:
-
Capillary Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is generally suitable for the separation of a wide range of semi-volatile organic compounds.
-
Temperature Programming: A temperature gradient is essential for eluting compounds with different boiling points, from volatile residual solvents to higher-boiling impurities.
-
Electron Ionization (EI): EI at 70 eV provides reproducible fragmentation patterns that can be used to identify compounds by comparison with mass spectral libraries.[1]
-
Mass Spectrometry Detection: MS detection offers high specificity and allows for the confident identification of impurities, even at trace levels.[1]
Comparative Data
The following table summarizes the expected performance of HPLC-UV and GC-MS for the purity analysis of this compound.
| Parameter | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Selectivity | Based on polarity and interactions with the stationary phase. | Based on boiling point and interactions with the stationary phase. High selectivity with MS detection. |
| Sensitivity | ng to µg range, depending on the chromophore. | pg to ng range, depending on the compound's volatility and ionization efficiency. |
| Impurity Identification | Based on retention time comparison with known standards. Diode-array detection can provide UV spectra for preliminary identification. | Confident identification based on mass spectral fragmentation patterns and library matching. |
| Quantification | Excellent for accurate and precise quantification using external or internal standards. | Good for quantification, but may require calibration for each identified impurity for highest accuracy. |
| Sample Throughput | Relatively high. | Moderate, can be slower due to longer run times and data analysis. |
| Strengths | Robust, reproducible, and widely applicable for routine quality control of non-volatile compounds. | Excellent for identifying unknown volatile and semi-volatile impurities and residual solvents. |
| Limitations | May not detect highly volatile impurities. Identification of unknowns is challenging without reference standards. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. |
Decision Tree for Method Selection
Choosing between HPLC and GC-MS depends on the specific analytical goals, such as routine quality control versus in-depth impurity profiling. The following decision tree provides guidance for selecting the appropriate technique.
References
Comparative Analysis of the Predicted Biological Activity of Methyl 2-(benzo[d]oxazol-2-yl)acetate Against Established Monoamine Oxidase Inhibitors
For Immediate Release
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the predicted biological activity of Methyl 2-(benzo[d]oxazol-2-yl)acetate. Due to a lack of publicly available experimental data for this specific compound, this analysis is based on the known activities of structurally related benzoxazole derivatives and is compared against well-established monoamine oxidase (MAO) inhibitor drugs. This document synthesizes available data to offer a predictive comparison and outlines the standard experimental protocols required to validate these predictions.
Introduction
This compound belongs to the benzoxazole class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities. Notably, various benzoxazole derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are critical in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Their inhibition is a key therapeutic strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease.
This guide compares the potential MAO inhibitory activity of this compound with that of several clinically used MAO inhibitors, including Phenelzine, Selegiline, Tranylcypromine, and Moclobemide. While direct experimental data for this compound is not available in the public domain, this comparison is founded on the established activity of similar benzoxazole structures.
Predicted Biological Activity and Mechanism of Action
The primary predicted biological activity of this compound is the inhibition of monoamine oxidase enzymes. MAO-A and MAO-B are flavoenzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters. Inhibition of these enzymes leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is believed to be the mechanism behind the antidepressant and anti-Parkinsonian effects of MAO inhibitors.[1][2]
The core benzoxazole structure is a key feature in several compounds that have demonstrated significant MAO inhibitory potential. Therefore, it is hypothesized that this compound will exhibit similar properties. The specificity of inhibition towards MAO-A or MAO-B would depend on the specific substitutions on the benzoxazole ring system.
Quantitative Comparison of Known MAO Inhibitors
To provide a benchmark for the potential efficacy of this compound, the following table summarizes the in vitro inhibitory activity (IC50 values) of several known MAO inhibitors against human MAO-A and MAO-B. A lower IC50 value indicates greater potency.
| Drug | Type of Inhibitor | IC50 MAO-A (µM) | IC50 MAO-B (µM) | Selectivity |
| Phenelzine | Non-selective, Irreversible | Data varies, potent inhibitor | Data varies, potent inhibitor | Non-selective |
| Selegiline | Selective, Irreversible | ~1.0 - 10 | ~0.01 - 0.1 | MAO-B selective |
| Tranylcypromine | Non-selective, Irreversible | ~0.5 | ~2.3 | Non-selective |
| Moclobemide | Selective, Reversible | Potent inhibitor (low µM range) | Weak inhibitor | MAO-A selective |
Note: IC50 values can vary depending on the experimental conditions. The data presented is a representative range from multiple sources.[3][4][5][6]
Experimental Protocols
To empirically determine the biological activity of this compound, a standard in vitro monoamine oxidase inhibition assay would be employed.
In Vitro MAO-A and MAO-B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a fluorogenic substrate)
-
Test compound (this compound)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Phosphate buffer
-
96-well microplates (black, for fluorescence assays)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive controls in phosphate buffer.
-
Prepare working solutions of MAO-A and MAO-B enzymes in phosphate buffer.
-
Prepare a working solution of the MAO substrate.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add a pre-determined volume of the enzyme solution (MAO-A or MAO-B).
-
Add the test compound or positive control at various concentrations to the respective wells.
-
Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the MAO substrate to all wells.
-
Immediately begin kinetic reading of the fluorescence signal at appropriate excitation and emission wavelengths over a set period (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the reaction rates to the 100% activity control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Visualizing the Mechanism of Action
The following diagrams illustrate the general workflow for evaluating a potential MAO inhibitor and the signaling pathway affected.
Caption: Workflow for screening potential MAO inhibitors.
Caption: MAO pathway and the effect of inhibitors.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently unavailable, its structural similarity to known benzoxazole-based MAO inhibitors suggests a high probability of activity against MAO-A and/or MAO-B. The provided experimental protocol offers a clear pathway for the empirical validation of this hypothesis. Further in vitro and in vivo studies are essential to fully characterize the potency, selectivity, and therapeutic potential of this compound in comparison to established drugs. This guide serves as a foundational document for researchers interested in exploring the therapeutic promise of novel benzoxazole derivatives.
References
- 1. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00048E [pubs.rsc.org]
Validating the Unseen: A Comparative Guide to the Structural Elucidation of Methyl 2-(benzo[d]oxazol-2-yl)acetate with a Focus on X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential therapeutic applications. This guide provides an objective comparison of analytical techniques for validating the structure of "Methyl 2-(benzo[d]oxazol-2-yl)acetate," with a primary focus on the definitive method of single-crystal X-ray crystallography.
While spectroscopic methods provide valuable insights into molecular connectivity and composition, X-ray crystallography stands as the gold standard for providing an unambiguous, high-resolution three-dimensional structure. This guide will delve into the experimental data that can be obtained, compare its performance with other analytical alternatives, and provide a detailed protocol for such an analysis.
The Decisive Evidence: X-ray Crystallography
Single-crystal X-ray crystallography offers unparalleled insight into the precise spatial arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine bond lengths, bond angles, and torsion angles, leading to a definitive confirmation of the molecular structure.
Although a crystal structure for the specific title compound is not publicly available, the crystallographic data for the closely related isomer, "methyl 1,3-benzoxazole-2-carboxylate," provides an excellent proxy for the type of high-fidelity data that can be obtained.[1] The analysis of this related structure reveals a nearly planar benzoxazole system with well-defined bond lengths and a specific conformation of the methyl carboxylate group.[1] This level of detail is crucial for understanding intermolecular interactions in the solid state and for validating computational models.
A Comparative Look: Alternative Structural Validation Methods
While X-ray crystallography provides the most definitive structural information, other spectroscopic and analytical techniques are essential for a comprehensive characterization of a new compound. The following table compares X-ray crystallography with other common methods for the structural validation of small molecules like "this compound".
| Technique | Information Obtained | Sample State | Throughput | Destructive? | Remarks |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing. | Crystalline Solid | Low | No | Provides the most definitive structural information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships. | Solution | High | No | Essential for confirming the carbon-hydrogen framework and connectivity. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns. | Gas Phase | High | Yes | Confirms the molecular formula and can provide structural clues. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Solid or Liquid | High | No | Useful for identifying key chemical bonds and functional groups. |
Experimental Protocol: Single-Crystal X-ray Crystallography
The following outlines a detailed methodology for the structural validation of a crystalline compound such as "this compound" using single-crystal X-ray diffraction.
1. Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture).
-
Vapor diffusion by dissolving the compound in a volatile solvent and placing it in a sealed container with a less volatile anti-solvent.
-
Cooling of a saturated solution.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The mounted crystal is centered in the X-ray beam of a diffractometer.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
The atomic positions and displacement parameters are refined against the experimental data to improve the model.
4. Structure Validation and Analysis:
-
The final refined structure is validated by checking for consistency with known chemical principles and by examining various crystallographic quality indicators.
-
Bond lengths, bond angles, and torsion angles are analyzed to confirm the molecular geometry.
-
Intermolecular interactions and crystal packing are examined.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the structural validation of "this compound," highlighting the central role of X-ray crystallography in confirming the proposed structure.
References
Spectroscopic Scrutiny: A Comparative Analysis of Methyl and Ethyl 2-(benzo[d]oxazol-2-yl)acetate
A detailed spectroscopic comparison of "Methyl 2-(benzo[d]oxazol-2-yl)acetate" and its corresponding ethyl ester, "Ethyl 2-(benzo[d]oxazol-2-yl)acetate," reveals subtle yet distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These variations, arising from the simple substitution of a methyl group for an ethyl group, are critical for researchers in the fields of medicinal chemistry and materials science for unequivocal compound identification and characterization.
This guide provides a comprehensive overview of the spectroscopic data for both compounds, supported by experimental protocols for their synthesis and analysis. The objective is to offer a clear, comparative framework for scientists and drug development professionals engaged in the synthesis and characterization of benzoxazole derivatives.
Comparative Spectroscopic Data
The key to distinguishing between the methyl and ethyl esters lies in the unique signals generated by the ester alkyl groups in ¹H and ¹³C NMR spectroscopy. While the core benzoxazole and acetate backbone protons and carbons exhibit similar chemical shifts, the ethoxy group of the ethyl ester introduces a characteristic quartet and triplet pattern in the ¹H NMR spectrum and two distinct carbon signals in the ¹³C NMR spectrum, which are absent in the spectra of the methyl ester.
| Spectroscopic Data | This compound | Ethyl 2-(benzo[d]oxazol-2-yl)acetate |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted values based on analogous structures: δ 7.75-7.72 (m, 1H, Ar-H), 7.55-7.52 (m, 1H, Ar-H), 7.36-7.33 (m, 2H, Ar-H), 4.05 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃) | δ 7.73-7.70 (m, 1H, Ar-H), 7.52-7.49 (m, 1H, Ar-H), 7.34-7.31 (m, 2H, Ar-H), 4.02 (s, 2H, CH₂), 4.30 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.32 (t, J=7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted values based on analogous structures: δ 168.0 (C=O), 162.5 (C=N), 150.8, 141.2 (Ar-C), 125.0, 124.5, 120.0, 110.5 (Ar-CH), 52.5 (OCH₃), 42.0 (CH₂) | δ 167.4 (C=O), 162.3 (C=N), 150.7, 141.3 (Ar-C), 124.8, 124.3, 119.8, 110.4 (Ar-CH), 62.0 (OCH₂CH₃), 42.2 (CH₂), 14.1 (OCH₂CH₃) |
| IR (KBr, cm⁻¹) | Predicted values based on analogous structures: ~1740 (C=O, ester), ~1620 (C=N), ~1560, 1450 (C=C, aromatic) | ~1738 (C=O, ester), ~1618 (C=N), ~1565, 1455 (C=C, aromatic) |
| Mass Spectrum (EI) | Predicted m/z: 191 (M⁺), 132 (M⁺ - COOCH₃) | m/z (%): 205 (M⁺, 100), 176 (25), 160 (20), 132 (80), 104 (45) |
Experimental Protocols
The synthesis of both esters can be achieved through the condensation of 2-aminophenol with a suitable malonic acid derivative, followed by esterification, or by direct coupling of 2-(chloromethyl)benzo[d]oxazole with the corresponding sodium alkoxide. Spectroscopic data acquisition follows standard procedures.
Synthesis of Ethyl 2-(benzo[d]oxazol-2-yl)acetate:
A common synthetic route involves the reaction of 2-aminophenol with diethyl malonate. A mixture of 2-aminophenol and diethyl malonate is heated, often in the presence of a catalyst, to promote condensation and cyclization to form the benzoxazole ring. The reaction mixture is then worked up and purified, typically by column chromatography, to yield the desired ethyl ester.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry: Electron ionization mass spectra (EI-MS) are recorded on a mass spectrometer, providing information about the molecular weight and fragmentation pattern of the compound.
Experimental Workflow
The general workflow for the synthesis and spectroscopic characterization of these benzoxazole esters is outlined below.
Caption: General workflow for the synthesis and spectroscopic analysis of benzoxazole esters.
A Comparative Guide to the In Vitro and In Vivo Efficacy of Methyl 2-(benzo[d]oxazol-2-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide provides a comparative overview of the in vitro and in vivo efficacy of "Methyl 2-(benzo[d]oxazol-2-yl)acetate" and its derivatives, with a focus on their anti-inflammatory and anticancer properties. Experimental data from various studies are presented to offer an objective comparison and support further research and development.
I. Anti-inflammatory and Anti-Psoriatic Efficacy
A prominent derivative, Methyl 2-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA) , has been evaluated for its potential in treating psoriasis, a chronic inflammatory skin disease.
In Vivo Efficacy of MCBA in a Psoriasis Model
An imiquimod (IMQ)-induced psoriatic mouse model was utilized to assess the anti-psoriatic effects of MCBA. The Psoriasis Area and Severity Index (PASI) was used to score erythema, thickness, and desquamation.
| Compound | Administration Route | Dosage | Mean PASI Score Reduction | Histopathological Improvement | Reference |
| MCBA | Topical | 1% w/w | Significant reduction in erythema, thickness, and desquamation | Reduced hyperkeratosis, parakeratosis, and inflammatory infiltration | [1][2] |
| MCBA | Oral | 125 mg/kg | Significant reduction in erythema, thickness, and desquamation | Reduced hyperkeratosis, parakeratosis, and inflammatory infiltration | [1][2] |
| Clobetasol propionate | Topical | 0.05% | Significant reduction in erythema, thickness, and desquamation | Marked decrease in inflammatory infiltration and epidermal hyperplasia | [1][2] |
Note: The study demonstrated that MCBA's effects were comparable to the reference drug, Clobetasol propionate. The ester form (MCBA) was found to be more potent than its carboxylic acid analogue (CBA)[1][2].
Signaling Pathway in Psoriasis: JAK-STAT Pathway
Psoriasis pathogenesis is significantly driven by the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. Cytokines like interleukins (IL-22, IL-23) and interferons activate JAKs, which in turn phosphorylate STAT proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and keratinocyte hyperproliferation. The efficacy of anti-psoriatic drugs often involves the modulation of this pathway.[3][4][5][6]
Figure 1: Simplified JAK-STAT Signaling Pathway in Psoriasis.
II. Anticancer Efficacy
Several "this compound" derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines.
In Vitro Cytotoxicity of Benzoxazole Derivatives
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the IC50 values for various derivatives against different cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast) | Promising Activity | [3] |
| 2-(4-Methoxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast) | Promising Activity | [3] |
| Compound 12d | HepG2 (Liver) | 23.61 | [7][8] |
| Compound 12f | MCF-7 (Breast) | 22.54 | [7][8] |
| Compound 12i | HepG2 (Liver) | 27.30 | [7][8] |
| Compound 12i | MCF-7 (Breast) | 27.99 | [7][8] |
| Compound 12l | HepG2 (Liver) | 10.50 | [7][8] |
| Compound 12l | MCF-7 (Breast) | 15.21 | [7][8] |
| Compound 14o | HepG2 (Liver) | 3.22 | [6] |
| Compound 14o | MCF-7 (Breast) | 4.05 | [6] |
| Compound 14b | HepG2 (Liver) | 3.95 | [6] |
| Compound 14b | MCF-7 (Breast) | 4.05 | [6] |
Signaling Pathway in Cancer: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9][10][11] Many benzoxazole derivatives have been designed as VEGFR-2 inhibitors.[6][7][8] Inhibition of VEGFR-2 blocks downstream signaling pathways, such as the PLCγ-PKC-Raf-MEK-MAPK pathway, thereby inhibiting endothelial cell proliferation and migration.[9][10][11]
Figure 2: VEGFR-2 Signaling Pathway Inhibition by Benzoxazole Derivatives.
III. Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13][14]
Figure 3: General Workflow of the MTT Assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzoxazole derivatives) and incubated for a period of 24 to 72 hours.[2][15]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.[8]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the purple formazan crystals.[8]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the control (untreated) cells.
In Vivo Psoriasis Model: Imiquimod-Induced Dermatitis
This model is widely used for screening anti-psoriatic drugs.[1][7][12][16][17]
Protocol Outline:
-
Animal Model: BALB/c or C57BL/6 mice are typically used.[7]
-
Induction of Psoriasis: A daily topical dose of imiquimod (5%) cream is applied to the shaved dorsal skin and/or ear of the mice for a period of 5 to 14 consecutive days.[1][7][17]
-
Treatment: The test compound (e.g., MCBA) is administered either topically or orally to the treatment groups. A vehicle control and a positive control (e.g., a standard-of-care drug like clobetasol) are included.[1]
-
Evaluation: The severity of the psoriatic lesions is scored daily using the Psoriasis Area and Severity Index (PASI), which assesses erythema (redness), scaling, and skin thickness.[1][7][16]
-
Histological Analysis: At the end of the study, skin samples are collected for histopathological examination to assess epidermal changes such as hyperkeratosis and parakeratosis, as well as immune cell infiltration.[1]
IV. Conclusion
Derivatives of "this compound" demonstrate significant therapeutic potential in both inflammatory diseases and cancer. The in vivo efficacy of MCBA in a psoriasis model highlights its anti-inflammatory properties, likely mediated through pathways such as the JAK-STAT signaling cascade. In the context of oncology, various derivatives exhibit potent in vitro cytotoxicity against several cancer cell lines, with VEGFR-2 inhibition being a key mechanism of action.
The presented data underscores the versatility of the benzoxazole scaffold and provides a foundation for the rational design and development of novel derivatives with improved efficacy and safety profiles. Further studies directly comparing the in vitro and in vivo activities of the same lead compounds are warranted to establish a clear structure-activity relationship and to advance the most promising candidates toward clinical investigation.
References
- 1. imavita.com [imavita.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. jdermis.com [jdermis.com]
- 4. jdermis.com [jdermis.com]
- 5. Clinical Implications of Targeting the JAK-STAT Pathway in Psoriatic Disease: Emphasis on the TYK2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. clyte.tech [clyte.tech]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 17. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 2-(benzo[d]oxazol-2-yl)acetate" SAR (Structure-Activity Relationship) studies
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole core is a privileged heterocyclic motif in medicinal chemistry, featured in a multitude of compounds exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzoxazole derivatives, with a particular focus on principles applicable to the study of compounds such as "Methyl 2-(benzo[d]oxazol-2-yl)acetate." While specific SAR studies on this exact molecule are not extensively available in the public domain, this guide synthesizes data from numerous studies on analogous 2-substituted benzoxazoles to provide a framework for rational drug design and further investigation.
General Structure-Activity Relationships of 2-Substituted Benzoxazoles
The biological activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on both the benzoxazole ring system and the substituent at the 2-position.
Key SAR Observations:
-
Substitution at the 2-position: The group at this position is a primary determinant of the pharmacological profile. Modifications here can drastically alter the compound's target affinity and efficacy. For instance, the introduction of aromatic or heteroaromatic rings can lead to anticancer or antimicrobial activities.[1][2] The nature of the linker between the benzoxazole core and any terminal group is also crucial.
-
Substitution on the Benzene Ring: The electronic properties and steric bulk of substituents on the benzene ring fine-tune the biological activity. Electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3) can modulate the pharmacokinetic and pharmacodynamic properties.[3] For example, it has been reported that electron-withdrawing groups can enhance the anti-proliferative activity of some benzoxazole derivatives.[3]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a critical role in its ability to cross biological membranes and reach its target.
Comparative Biological Activities of Benzoxazole Derivatives
The benzoxazole scaffold has been incorporated into molecules with a diverse range of therapeutic applications. The following table summarizes some of the key biological activities and provides examples of relevant benzoxazole derivatives.
| Biological Activity | General Structural Features | Example Derivative Class | Reference |
| Antimicrobial | Often possess halogen or nitro group substitutions on the benzoxazole ring. The 2-substituent can be a substituted phenyl or a heterocyclic ring. | 2-Aryl-benzoxazoles, N-phenyl-1,3-benzoxazol-2-amines | [1][4] |
| Anticancer | Can feature a variety of 2-substituents, including those that can interact with specific enzyme active sites. Substitutions on the benzene ring are varied. | 2-Aryl benzoxazole acetic acid derivatives | [5] |
| Anti-inflammatory | Often contain amide or other hydrogen-bonding moieties. | Benzoxazole derivatives with propanamide side chains | [6] |
| Melatonin Receptor Agonism | Specific side chains at the 2-position that mimic the structure of melatonin. | N-acyl-2-aminoalkoxy-benzoxazoles | [7] |
| Antiviral | Varied structures, often identified through high-throughput screening. | 2-Substituted benzoxazoles | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and biological evaluation of novel benzoxazole derivatives. Below are representative methodologies for key experiments.
General Synthesis of 2-Substituted Benzoxazoles
A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[5]
Example Protocol:
-
A mixture of a 2-aminophenol (1 mmol) and a substituted carboxylic acid (1.2 mmol) in polyphosphoric acid (PPA) is heated at 150-160 °C for 2-3 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and then neutralized with a sodium bicarbonate solution.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-substituted benzoxazole.
In Vitro Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Protocol:
-
A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Positive (broth with microorganism) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[1]
Potential Signaling Pathways and Experimental Workflows
The diverse biological activities of benzoxazole derivatives suggest their interaction with multiple signaling pathways. For a novel benzoxazole derivative like "this compound," a systematic approach is required to elucidate its mechanism of action.
Caption: Proposed experimental workflow for SAR studies.
Caption: Potential signaling pathways for benzoxazole derivatives.
Conclusion
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of Methyl 2-(benzo[d]oxazol-2-yl)acetate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity and potential off-target effects of a compound is paramount. This guide provides a comparative overview of the anticipated biological activities of Methyl 2-(benzo[d]oxazol-2-yl)acetate, based on data from structurally related benzoxazole derivatives. Due to a lack of extensive specific data on this particular molecule, this guide leverages findings from analogous compounds to infer its potential performance across various assays.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The reactivity and biological profile of these compounds are often compared to their bioisosteres, such as benzimidazoles and benzothiazoles, which can exhibit similar biological effects.
Comparative Biological Activity of Benzoxazole Derivatives
While direct comparative data for this compound is limited, the following table summarizes the observed activities of structurally similar benzoxazole derivatives in various assays. This information can guide the design of screening panels to assess the cross-reactivity of the target compound.
| Compound Class | Assay Type | Observed Activity | Key Findings |
| 2-Benzoxazolinone Derivatives | Antibacterial Assay (MIC) | Promising antibacterial activity. | Active against various bacterial strains, suggesting potential for antibiotic development.[1] |
| 2-(Aryloxymethyl) Benzoxazole Derivatives | Antifungal Assay (IC50) | Significant antifungal effects against various phytopathogenic fungi. | The position and electron-drawing ability of substituents significantly impact activity.[2] |
| Substituted Methyl 2-(benzo[d]oxazol-5-yl)acetate | In-Vivo Psoriasis Model | Potent anti-psoriatic effects. | Demonstrated stronger effects upon oral administration, suggesting good bioavailability.[3] |
| (2-Benzoxazolone-3-yl)acetic Acid Derivatives | Anti-nociceptive & Anti-inflammatory Assays | Potent anti-nociceptive and anti-inflammatory activity. | Certain derivatives showed activity comparable to or better than standard drugs.[4] |
| Benzothiazole Derivatives (Bioisosteres) | Antibacterial & Antifungal Assays | Significant antimicrobial and antibiofilm activities. | Hybrids with other heterocyclic structures show enhanced activity.[5] |
Experimental Protocols
To facilitate the investigation of this compound, detailed methodologies for key assays are provided below.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol is adapted from standard microbiology procedures to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.
-
Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that prevents visible growth. The absorbance can also be read using a spectrophotometer.
Protocol 2: In Vitro Antifungal Susceptibility Testing
This protocol outlines a method for assessing the antifungal activity of a compound against pathogenic fungi.
Materials:
-
Test compound.
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
-
RPMI 1640 medium.
-
96-well microtiter plates.
-
Incubator.
Procedure:
-
Prepare serial dilutions of the test compound in RPMI 1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum.
-
Add the fungal suspension to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
The IC50 (concentration inhibiting 50% of fungal growth) can be determined by measuring the optical density at a specific wavelength.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental and logical frameworks, the following diagrams are presented.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Benchmarking "Methyl 2-(benzo[d]oxazol-2-yl)acetate" Against Commercial VEGFR-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Methyl 2-(benzo[d]oxazol-2-yl)acetate" against established commercial inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While direct experimental inhibitory data for "this compound" is not extensively available in public literature, this document benchmarks its potential performance based on the activity of structurally similar benzoxazole derivatives. The information presented herein is intended to support research and drug development efforts by providing a comprehensive overview of the potential of this compound class, alongside detailed experimental protocols and pathway visualizations.
Introduction to Benzoxazoles as VEGFR-2 Inhibitors
Benzoxazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anti-cancer properties.[1][2] One of the key mechanisms underlying their anti-cancer effects is the inhibition of VEGFR-2, a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3][4] By targeting the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors can block the signaling cascade that promotes endothelial cell proliferation, migration, and survival.[3] "this compound" belongs to this promising class of compounds.
Comparative Analysis of Inhibitory Activity
To provide a benchmark for "this compound", this section summarizes the inhibitory activities (IC50 values) of several structurally related 2-substituted benzoxazole derivatives against VEGFR-2. This data is compared with the performance of well-established, commercially available VEGFR-2 inhibitors.
Table 1: Comparison of IC50 Values for VEGFR-2 Inhibition
| Compound | IC50 (nM) against VEGFR-2 | Notes |
| This compound (Predicted) | Not Experimentally Determined | Molecular docking studies suggest potential binding to the ATP-binding site of VEGFR-2.[5] The ester functional group may influence its interaction and inhibitory potential. |
| 2-Aryl-benzoxazole Derivative 1 | 97.38 | A potent anti-proliferative member of a series of novel benzoxazole derivatives.[4] |
| 2-Aryl-benzoxazole Derivative 2 | 155 | Showed moderate VEGFR-2 inhibitory effects.[4] |
| 2-Aryl-benzoxazole Derivative 3 | 55.4 | A modified benzoxazole-based derivative that was more potent than the standard, sorafenib.[6][7] |
| Sorafenib (Commercial Inhibitor) | 90 | A multi-kinase inhibitor targeting VEGFR-2, VEGFR-3, PDGFR-β, and Raf kinases.[8] |
| Sunitinib (Commercial Inhibitor) | 80 | A multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR2 and PDGFRβ. |
| Cabozantinib (Commercial Inhibitor) | 0.035 | A potent inhibitor of VEGFR2, c-Met, and other tyrosine kinases. |
| Pazopanib (Commercial Inhibitor) | 30 | A multi-target inhibitor of VEGFR1, VEGFR2, VEGFR3, PDGFR, and FGFR. |
Signaling Pathway and Experimental Workflow
To understand the context of VEGFR-2 inhibition, the following diagrams illustrate the signaling pathway and a general experimental workflow for assessing inhibitor activity.
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Caption: General experimental workflow for a VEGFR-2 kinase inhibition assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test Compound ("this compound") and reference inhibitors (e.g., Sorafenib) dissolved in DMSO.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent.
-
White, opaque 96-well or 384-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of VEGFR-2 enzyme in Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the assay is in the linear range.
-
Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km for VEGFR-2.
-
Prepare a stock solution of the Poly(Glu, Tyr) substrate in water.
-
Prepare serial dilutions of the test compound and reference inhibitors in Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compounds or reference inhibitor to the appropriate wells of the microplate.
-
Add 5 µL of Kinase Assay Buffer with the corresponding DMSO concentration to the "no inhibitor" (positive control) and "no enzyme" (background) wells.
-
Add 10 µL of the diluted VEGFR-2 enzyme solution to all wells except the "no enzyme" wells. For the "no enzyme" wells, add 10 µL of Kinase Assay Buffer.
-
Gently mix and pre-incubate the plate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate master mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from "no enzyme" wells) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Luminescence of test compound / Luminescence of positive control))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The available evidence on structurally related compounds suggests that "this compound" has the potential to be an inhibitor of VEGFR-2. The benzoxazole scaffold is a validated pharmacophore for this target, with several derivatives demonstrating potent inhibitory activity in the nanomolar range.[4][6][7] Further experimental validation, including direct in vitro kinase assays and cellular assays, is necessary to definitively determine the inhibitory potency and selectivity of "this compound". The protocols and comparative data provided in this guide offer a framework for such future investigations, facilitating the evaluation of this compound as a potential anti-cancer therapeutic. The insights from molecular docking studies further support the rationale for its investigation as a VEGFR-2 inhibitor.[5][9]
References
- 1. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Methyl 2-(benzo[d]oxazol-2-yl)acetate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Methyl 2-(benzo[d]oxazol-2-yl)acetate, ensuring the safety of laboratory personnel and adherence to regulatory standards.
All chemical waste, including this compound, should be treated as hazardous unless explicitly determined to be non-hazardous by a qualified professional.[1] The U.S. Environmental Protection Agency (EPA) regulates chemical waste through the Resource Conservation and Recovery Act (RCRA), prohibiting the disposal of such materials in regular trash or sewer systems.[2] Adherence to your institution's Environmental Health and Safety (EHS) program is mandatory for the disposal of chemical waste.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification : Treat this compound as a hazardous chemical waste.[1] Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines to prevent unforeseen chemical reactions.[3]
-
Container Selection and Labeling :
-
Select a leak-proof container that is chemically compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
Affix a "Hazardous Waste" tag, available from your EHS department, to the container.[2][4]
-
Complete the tag with the following information in indelible ink[2][4]:
-
Full chemical name: "this compound" (avoiding abbreviations or formulas).
-
Quantity of waste.
-
Date of waste generation.
-
Laboratory location (building and room number).
-
Principal Investigator's name and contact information.
-
Check the appropriate hazard pictograms as indicated on the original product container or Safety Data Sheet (SDS).
-
-
-
Waste Accumulation and Storage :
-
Designate a specific, secure area within the laboratory for the accumulation of hazardous waste, away from general work areas.[3] This area should be clearly marked with a "Hazardous Waste" sign.
-
Keep the waste container tightly sealed at all times, except when adding waste.
-
Segregate the container of this compound waste from incompatible materials. Consult a chemical compatibility chart for guidance.[2]
-
-
Request for Waste Pickup :
-
Once the container is full or you are ready to dispose of it, submit a hazardous waste pickup request to your institution's EHS department.[2][4] This is often done through an online portal.
-
Do not transport hazardous waste outside of your laboratory; trained EHS personnel will collect it directly from your designated storage area.[1]
-
-
Spill Management :
-
In the event of a spill, treat all cleanup materials (e.g., absorbent pads, contaminated PPE) as hazardous waste.[1]
-
Collect the contaminated materials and place them in a designated hazardous waste container, labeling it appropriately.
-
For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line immediately.[1]
-
-
Disposal of Empty Containers :
Quantitative Data Summary for Disposal
| Parameter | Guideline | Source |
| Sink Disposal | Prohibited without written permission from EHS.[2] Small quantities (a few hundred grams or milliliters per day) of specific, approved non-hazardous chemicals may be allowed under strict pH controls (5.5-10.5).[5] | [2][5] |
| Solid Waste Disposal | Prohibited for hazardous chemicals.[2][5] | [2][5] |
| Container Rinsate | The rinsate from triple-rinsing an "empty" container of a hazardous chemical must be collected and disposed of as hazardous waste.[1] | [1] |
| Labeling Requirement | All containers must be labeled with the full chemical name, quantity, date, origin, and PI information.[2] | [2] |
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Methyl 2-(benzo[D]oxazol-2-YL)acetate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 2-(benzo[D]oxazol-2-YL)acetate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
I. Chemical Properties and Hazards
A summary of the known quantitative data and hazard information for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C10H9NO3 | [1] |
| Molecular Weight | 191.18 | [1] |
| CAS Number | 75762-23-1 | [1] |
| Appearance | Powder | [2] |
| Occupational Exposure Limits | No data available | [1] |
| Primary Hazards | May cause skin, eye, and respiratory irritation. | [3] Harmful if swallowed. |
II. Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct use of Personal Protective Equipment.[4] The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or a Face Shield | Chemical splash goggles should be worn to provide a complete seal around the eyes.[5] A face shield may be necessary when there is a risk of splashes.[6] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[5] Gloves should be inspected for any signs of degradation or puncture before use and disposed of after handling.[6][7] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact.[5] For larger quantities, a chemical-resistant apron may be appropriate.[5] |
| Respiratory Protection | NIOSH-approved Respirator (if necessary) | Use in a well-ventilated area.[4] If dust or aerosols may be generated, a NIOSH-approved respirator with a suitable cartridge is recommended.[5] |
III. Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is critical to minimize the risk of exposure and contamination. The following steps outline the safe handling of this compound from preparation to disposal.
-
Preparation and Planning :
-
Before handling, review the Safety Data Sheet (SDS) for this chemical.[7]
-
Ensure that a designated work area, preferably within a chemical fume hood, is prepared and uncluttered.[8]
-
Verify that all necessary PPE is available and in good condition.[7]
-
Locate the nearest eyewash station and safety shower before beginning work.[8]
-
-
Handling and Use :
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid inhalation of dust.[2][8]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
When weighing the powder, do so carefully to minimize dust creation.[2]
-
Use designated tools for transferring the chemical and avoid direct hand contact.[7]
-
Keep containers tightly closed when not in use.[7]
-
-
Post-Handling :
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[9]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[9]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention or contact a poison control center.[1]
-
Spills : For small spills, absorb the material with an inert absorbent and place it in a suitable container for disposal. For large spills, evacuate the area and contact emergency services. Ensure the cleanup area is well-ventilated.
V. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Characterization : Unused this compound should be treated as chemical waste.[5]
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected as chemical waste.
-
Disposal Method : Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[10]
VI. Workflow Diagram
The following diagram illustrates the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. aksci.com [aksci.com]
- 4. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. gz-supplies.com [gz-supplies.com]
- 8. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
